molecular formula C10H19O6P B1664460 OS 1808 CAS No. 5675-57-0

OS 1808

Numéro de catalogue: B1664460
Numéro CAS: 5675-57-0
Poids moléculaire: 266.23 g/mol
Clé InChI: JHCCEPMFFLZBLL-HJWRWDBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AI 3-22015 is an insecticide.

Propriétés

Numéro CAS

5675-57-0

Formule moléculaire

C10H19O6P

Poids moléculaire

266.23 g/mol

Nom IUPAC

ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8-

Clé InChI

JHCCEPMFFLZBLL-HJWRWDBZSA-N

SMILES isomérique

CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC

SMILES canonique

CCOC(=O)C=C(C)OP(=O)(OCC)OCC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AI 3-22015;  AI-3-22015;  AI3-22015

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of BI-1808: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.

Core Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:

  • Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the pro-survival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]

  • FcγR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

  • Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9] Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]

  • Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]

Data Presentation

Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

Parameter Model/System Key Findings Reference(s)
Binding Affinity Recombinant human and cynomolgus TNFR2Sub-nanomolar affinity[9]
In Vivo Efficacy (Monotherapy) Syngeneic mouse tumor models (using a murine surrogate antibody)Potent anti-tumor activity; regression of large established tumors.[4][7]
In Vivo Efficacy (Combination Therapy) Syngeneic mouse tumor models with partial sensitivity to checkpoint blockadeComplete cures observed in all treated mice when combined with an anti-PD-1 antibody.[3][8]
Toxicology Cynomolgus MacaquesWell-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4]
Pharmacokinetics (NHP) Cynomolgus MacaquesExpected half-life of two weeks at receptor saturation.[4]
Cytokine Release In vitro human cell assays and humanized mouse modelsNo indications of harmful cytokine release.[4]
Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors and T-cell lymphomas.

Parameter Patient Cohort Key Findings Reference(s)
Objective Response Rate (ORR) Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)46%[11]
Disease Control Rate (DCR) Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)92%[11]
Clinical Response (Monotherapy) Gastrointestinal Stromal Tumor (GIST) (n=1)Robust and ongoing partial response in a heavily pretreated patient.[12]
Pharmacodynamics Patients with advanced malignanciesDoses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval.[3][13]
Biomarkers Patients with advanced malignanciesSignificant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W.[3]
Safety Patients with advanced malignanciesFavorable safety profile with no dose-limiting toxicities observed in the monotherapy arm.[12]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.

Preclinical Toxicology in Cynomolgus Macaques
  • Objective: To assess the safety and tolerability of BI-1808.

  • Model: Cynomolgus macaques.

  • Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-week recovery period.

  • Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.

  • Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]

In Vivo Efficacy in Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.

  • Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.

  • Methodology: A murine surrogate antibody with ligand-blocking and FcγR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.

  • Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).

  • Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]

Phase 1/2a Clinical Trial (NCT04752826)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.

  • Study Design: An open-label, dose-escalation, and expansion study.

    • Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).

    • Phase 1b: Combination therapy (with pembrolizumab) dose escalation.

    • Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).

  • Patient Population: Patients with advanced malignancies who have progressed after standard therapy.

  • Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).

  • Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

Visualizations

Signaling Pathway of BI-1808's Mechanism of Action

BI1808_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Outcome Therapeutic Outcome BI1808 BI-1808 TNFR2 TNFR2 BI1808->TNFR2 Binds and Blocks Effector_Cell Effector Cell (e.g., NK cell, Macrophage) BI1808->Effector_Cell Fc-FcγR Engagement Treg Regulatory T cell (Treg) (Immunosuppressive) TNFR2->Treg Promotes Survival & Suppressive Function TNFa TNF-α TNFa->TNFR2 Blocked Interaction CD8_T_cell CD8+ T cell (Inactive) Treg->CD8_T_cell Suppresses Treg_depleted Depleted Tregs Treg->Treg_depleted CD8_T_cell_active Activated CD8+ T cell CD8_T_cell->CD8_T_cell_active Effector_Cell->Treg ADCC/ADCP-mediated Depletion Fc_gamma_R FcγR Tumor_Cell Tumor Cell CD8_T_cell_active->Tumor_Cell Kills Tumor_Cell_Death Tumor Cell Death

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_Discovery Discovery & Characterization cluster_InVivo In Vivo Evaluation cluster_Tox Safety & Toxicology nCoDeR n-CoDeR® Library & F.I.R.S.T™ Platform Antibody_ID Identify Human & Mouse TNFR2-specific Antibodies nCoDeR->Antibody_ID In_Vitro In Vitro Assays (e.g., T-cell stimulation, cytokine release) Antibody_ID->In_Vitro Mouse_Models Syngeneic Mouse Tumor Models In_Vitro->Mouse_Models Lead Candidate Selection Efficacy_Studies Efficacy Studies (Monotherapy & Combo with anti-PD-1) Mouse_Models->Efficacy_Studies MoA_Studies Mechanism of Action (TME Analysis) Efficacy_Studies->MoA_Studies NHP_Model Cynomolgus Macaques MoA_Studies->NHP_Model Safety Assessment Tox_Study GLP Toxicology Study (Dose Escalation) NHP_Model->Tox_Study PK_PD Pharmacokinetics & Pharmacodynamics Tox_Study->PK_PD

Caption: Preclinical development workflow for BI-1808.

Clinical Trial Workflow (NCT04752826)

Clinical_Trial_Workflow cluster_Phase1 Phase 1: Dose Escalation cluster_Phase2a Phase 2a: Dose Expansion Patient_Population Patients with Advanced Malignancies Part_A Part A: Monotherapy Dose Escalation (sRP2D Determination) Patient_Population->Part_A Part_B Part B: Combination w/ Pembrolizumab Dose Escalation (cRP2D Determination) Patient_Population->Part_B Expansion_A Part A: Monotherapy Expansion (Indication-Specific Cohorts) Part_A->Expansion_A sRP2D Expansion_B Part B: Combination Expansion (Indication-Specific Cohorts) Part_B->Expansion_B cRP2D Endpoints Primary Endpoints: Safety, Tolerability, RP2D Secondary Endpoints: ORR, DCR, DoR, PK/PD Expansion_A->Endpoints Expansion_B->Endpoints

Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.

References

An In-depth Technical Guide to BI-1808: A First-in-Class Anti-TNFR2 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-1808 is a first-in-class, fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] By binding to TNFR2, BI-1808 blocks the interaction with its ligand, tumor necrosis factor-alpha (TNF-α), and exerts a dual mechanism of action: the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells.[3][4][5] This activity reshapes the tumor microenvironment from immunosuppressive to immunostimulatory, offering a promising new avenue for cancer immunotherapy. Preclinical and clinical studies have demonstrated a favorable safety profile and early signs of efficacy, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab.[3][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development of BI-1808.

Core Properties of BI-1808

BI-1808 is a human IgG1 monoclonal antibody.[1] Its primary target is TNFR2 (also known as TNFRSF1B), a protein receptor that is particularly upregulated on Tregs within the tumor microenvironment.[2][6] The expression of TNFR2 is crucial for the expansion and survival of these immunosuppressive cells.[6][7]

Table 1: Key Characteristics of BI-1808

PropertyDescription
Drug Name BI-1808
Drug Class Monoclonal Antibody (human IgG1)
Target Tumor Necrosis Factor Receptor 2 (TNFR2)
Mechanism of Action Blocks TNF-α binding to TNFR2, depletes intratumoral Tregs, and expands intratumoral CD8+ T cells.[3]
Sponsor BioInvent International AB[8]

Mechanism of Action and Signaling Pathway

BI-1808's therapeutic potential stems from its ability to modulate the immune system by targeting TNFR2. Its mechanism is multifaceted:

  • TNFR2 Blockade: BI-1808 directly binds to TNFR2, preventing its interaction with TNF-α.[3]

  • Treg Depletion: The Fc region of the IgG1 antibody engages with Fcγ receptors (FcγR) on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of the TNFR2-expressing Tregs.[4][7]

  • CD8+ T Cell Expansion: By removing the immunosuppressive influence of Tregs, BI-1808 facilitates the expansion and activation of cytotoxic CD8+ T cells within the tumor.[3][5]

This reprogramming of the tumor microenvironment enhances the body's natural anti-tumor immune response.

BI1808_Mechanism_of_Action BI-1808 Mechanism of Action Treg Regulatory T Cell (Treg) (High TNFR2 expression) CD8 CD8+ T Cell (Effector) Treg->CD8 Suppression Treg->CD8 Treg->CD8 TumorCell Tumor Cell CD8->TumorCell Enhanced Killing TNFa TNF-α TNFa->Treg Promotes Survival & Proliferation FcR_Cell FcγR-expressing Cell (e.g., NK Cell, Macrophage) FcR_Cell->Treg ADCC-mediated Depletion BI1808 BI-1808 BI1808->Treg Binds to TNFR2 BI1808->Treg BI1808->FcR_Cell

Caption: BI-1808 binds to TNFR2 on Tregs, leading to their depletion and subsequent activation of CD8+ T cells.

The TNFR2 signaling pathway itself is complex. In T cells, it can have dual effects, promoting both effector responses and subsequent regulation.[9] TNFR2 signaling can activate both the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway, influencing cell survival and proliferation.[10][11]

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of BI-1808 demonstrated its potential for clinical development.

  • Toxicology: Studies in non-human primates (cynomolgus macaques) showed that BI-1808 was well-tolerated at doses up to 200 mg/kg.[7][12]

  • Pharmacokinetics: The pharmacokinetic profile was as expected for a monoclonal antibody.[12]

  • Efficacy: In immune-competent mouse models, a surrogate antibody for BI-1808 showed a clear relationship between dose, receptor occupancy, and anti-tumor response.[7][12] Combination with an anti-PD-1 antibody resulted in complete cures in some models.[3]

  • Cytokine Release: In vitro studies with human cells showed no signs of harmful cytokine release.[7]

Clinical Trial NCT04752826

A Phase 1/2a clinical trial (NCT04752826) is currently evaluating the safety, tolerability, and efficacy of BI-1808, both as a single agent and in combination with pembrolizumab, in patients with advanced malignancies.[8][13]

Table 2: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Solid Tumors)

ResponseNumber of Patients (n=26 evaluable)
Complete Response (CR) 1[6]
Partial Response (PR) 1[6]
Stable Disease (SD) 9[6]

Table 3: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL)

ResponseNumber of Patients (n=9 evaluable)
Complete Response (CR) 1[14]
Partial Response (PR) 3[14]
Stable Disease (SD) 5[14]
Disease Control Rate 100%[14]

Table 4: NCT04752826 Clinical Trial - Monotherapy Arm Efficacy (Cutaneous T-Cell Lymphoma - CTCL, updated data)

ResponseNumber of Patients (n=13 evaluable)
Objective Response Rate 46% (6 patients)[15]
Disease Control Rate 92% (12 patients)[15]
Complete Response (CR) 1[15]
Partial Response (PR) 5[15]
Stable Disease (SD) 6[15]
Progressive Disease 1[15]

The trial has shown that BI-1808 has a favorable safety profile, with no dose-limiting toxicities observed in the monotherapy arm.[3] Doses of 675 mg and higher are expected to provide complete receptor occupancy throughout the dosing interval.[16]

Clinical_Trial_Workflow NCT04752826 Clinical Trial Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2a Phase 2a: Dose Expansion PartA1 Part A: BI-1808 Monotherapy (Dose Escalation: 25-1000 mg Q3W) PartA2 Part A: BI-1808 Monotherapy (Recommended Phase 2 Dose) PartA1->PartA2 PartB1 Part B: BI-1808 + Pembrolizumab (Dose Escalation) PartB2 Part B: BI-1808 + Pembrolizumab (Recommended Phase 2 Dose) PartB1->PartB2 Endpoints Primary Endpoints: - Safety & Tolerability - Dose-Limiting Toxicities - Maximum Tolerated Dose Secondary Endpoints: - Pharmacokinetics - Pharmacodynamics - Preliminary Efficacy (ORR, DoR, PFS) PartA2->Endpoints PartB2->Endpoints Patient_Population Patients with Advanced Malignancies (Solid Tumors and T-Cell Lymphoma) Patient_Population->PartA1 Patient_Population->PartB1

References

Synthesis and purification of OS 1808

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no specific chemical entity or drug candidate identified as "OS 1808."

Initial inquiries into the synthesis and purification of a compound designated "this compound" have not yielded any relevant results. The search results primarily pertain to the chemical element Osmium (Os), discovered in 1803, and general principles of chemical synthesis and purification. No specific molecule, therapeutic agent, or research compound with the identifier "this compound" could be located within the public domain or scientific literature based on the provided information.

Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams as requested. The core requirements of the prompt are entirely dependent on the existence and characterization of a specific chemical compound. Without a defined molecular structure, there are no synthesis or purification methods to describe, no experimental data to present, and no known biological pathways to illustrate.

It is recommended that the user verify the designation "this compound" and provide a more specific identifier for the compound of interest. This could include:

  • A full chemical name (e.g., IUPAC nomenclature)

  • A Chemical Abstracts Service (CAS) registry number

  • A reference to a scientific publication or patent where the compound is described

Once a specific and identifiable compound is provided, a thorough and detailed technical guide on its synthesis, purification, and biological context can be compiled to meet the needs of researchers, scientists, and drug development professionals.

In Vitro Activity of BI-1808: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1] Developed by BioInvent International, BI-1808 represents a novel immunotherapeutic approach for the treatment of various solid tumors and T-cell lymphomas.[2] TNFR2 is preferentially expressed on highly immunosuppressive tumor-associated regulatory T cells (Tregs), making it an attractive target for cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of the in vitro activity of BI-1808, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical characterization.

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action. Firstly, it acts as a ligand blocker, preventing the binding of tumor necrosis factor-alpha (TNF-α) to TNFR2.[1] This inhibition of TNFR2 signaling is crucial as this pathway is implicated in the expansion and survival of Tregs within the tumor microenvironment.[3] Secondly, and critically, the IgG1 Fc region of BI-1808 engages with Fcγ receptors (FcγR) on effector immune cells, leading to the FcγR-dependent depletion of intratumoral Tregs.[1] The reduction in the Treg population shifts the balance towards a more pro-inflammatory tumor microenvironment, facilitating the expansion and activation of cytotoxic CD8+ T cells.[1]

Quantitative In Vitro and Preclinical Data

The following tables summarize the key quantitative data from in vitro and preclinical studies of BI-1808 and its murine surrogate.

Table 1: Preclinical Toxicology of BI-1808 in Cynomolgus Macaques [5]

DosageAdministration ScheduleObservation
2 mg/kgWeekly for 4 weeksWell-tolerated
20 mg/kgWeekly for 4 weeksWell-tolerated
200 mg/kgWeekly for 4 weeksWell-tolerated

Table 2: Clinical Response to BI-1808 Monotherapy in Phase 2a Study (Cutaneous T-cell Lymphoma) [6][7]

MetricValue
Objective Response Rate46% (6 out of 13 evaluable patients)
Disease Control Rate92% (12 out of 13 evaluable patients)
Complete Response (CR)1 patient
Partial Response (PR)5 patients
Stable Disease (SD)6 patients
Progressive Disease (PD)1 patient

Table 3: Clinical Response to BI-1808 Monotherapy in Phase 1/2a Study (Solid Tumors) [1]

Tumor TypeBest Clinical ResponseNumber of Patients
Ovarian CancerUnconfirmed Complete Response (uCR)1
Gastrointestinal Stromal Tumor (GIST)Partial Response (PR)1
Various Solid TumorsStable Disease (SD)9

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of BI-1808 are proprietary to BioInvent. However, based on the described mechanism of action and standard immunological assays, the following represents the likely methodologies employed.

TNFR2 Binding Affinity and Ligand Blocking Assay

Objective: To determine the binding affinity of BI-1808 to human TNFR2 and its ability to block the interaction between TNF-α and TNFR2.

Methodology:

  • Reagents: Recombinant human TNFR2-Fc fusion protein, recombinant human TNF-α, BI-1808 antibody, and a labeled secondary anti-human IgG antibody.

  • Assay Principle: An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be utilized.

  • ELISA Protocol:

    • Microtiter plates are coated with recombinant human TNFR2-Fc.

    • Plates are washed and blocked to prevent non-specific binding.

    • Serial dilutions of BI-1808 are added to the wells, followed by a fixed concentration of biotinylated TNF-α.

    • After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added.

    • The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid.

    • The optical density is measured at 450 nm. A decrease in signal with increasing BI-1808 concentration indicates ligand blocking.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ligand-blocking potency of BI-1808. SPR would be used to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

In Vitro Treg Depletion Assay

Objective: To demonstrate the FcγR-dependent depletion of Tregs by BI-1808.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Effector cells (NK cells or monocytes) and CD4+ T cells are then isolated. Tregs (CD4+CD25+FoxP3+) are further purified from the CD4+ T cell population.

  • Co-culture: Tregs are labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at a specific effector-to-target ratio.

  • Treatment: BI-1808 or an isotype control antibody is added to the co-culture.

  • Analysis: After an incubation period (e.g., 4-24 hours), the percentage of dead Tregs is quantified by flow cytometry using a viability dye (e.g., 7-AAD or propidium (B1200493) iodide). An increase in Treg death in the presence of BI-1808 compared to the isotype control indicates antibody-dependent cellular cytotoxicity (ADCC) or phagocytosis (ADCP).

In Vitro CD8+ T Cell Activation Assay

Objective: To assess the ability of BI-1808 to enhance CD8+ T cell activation, proliferation, and cytokine production in the presence of Tregs.

Methodology:

  • Cell Isolation: CD8+ T cells and Tregs are isolated from human PBMCs.

  • Co-culture: CD8+ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at a suppressive ratio (e.g., 1:1 or 1:2 Treg to CD8+ T cell).

  • Stimulation and Treatment: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation. BI-1808 or an isotype control is added to the culture.

  • Analysis:

    • Proliferation: After 3-5 days, CD8+ T cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.

    • Activation Markers: The expression of activation markers such as CD69, CD25, and ICOS on CD8+ T cells is analyzed by flow cytometry.

    • Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IFN-γ and TNF-α is measured by ELISA or a multiplex bead array. An increase in proliferation, activation marker expression, and cytokine production in the presence of BI-1808 indicates a reversal of Treg-mediated suppression.

Visualizations

Signaling Pathway of BI-1808's Dual Mechanism of Action

BI1808_Mechanism cluster_TME Tumor Microenvironment cluster_Treg_signaling Treg Survival and Proliferation cluster_CD8_activation CD8+ T Cell Activation Treg Regulatory T Cell (Treg) CD8TCell CD8+ T Cell Treg->CD8TCell Suppresses TNFR2_Treg TNFR2 Treg_Survival Suppressive Function TNFR2_Treg->Treg_Survival Promotes TNFa TNF-α TNFa->TNFR2_Treg Binds BI1808 BI-1808 BI1808->TNFR2_Treg Blocks EffectorCell Effector Cell (e.g., NK Cell) FcR FcγR BI1808->FcR Binds EffectorCell->Treg CD8_Activation Tumor Cell Killing CD8TCell->CD8_Activation

Caption: Dual mechanism of BI-1808 action in the tumor microenvironment.

Experimental Workflow for In Vitro Treg Depletion Assay

Treg_Depletion_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis PBMC Isolate PBMCs from Healthy Donor Blood Treg Isolate and Label Tregs (CD4+CD25+FoxP3+) PBMC->Treg Effector Isolate Effector Cells (NK Cells/Monocytes) PBMC->Effector Coculture Co-culture Tregs and Effector Cells Treg->Coculture Effector->Coculture Treatment Add BI-1808 or Isotype Control Coculture->Treatment Incubate Incubate for 4-24h Treatment->Incubate Stain Stain with Viability Dye Incubate->Stain FACS Analyze by Flow Cytometry Stain->FACS Result Quantify Treg Lysis (% Dead Tregs) FACS->Result

Caption: Workflow for assessing BI-1808 mediated Treg depletion.

Logical Relationship of BI-1808's Therapeutic Effect

Therapeutic_Effect cluster_direct_effects Direct In Vitro Effects cluster_downstream_effects Downstream Immunological Consequences BI1808 BI-1808 Administration Block Blockade of TNF-α/TNFR2 Signaling BI1808->Block Deplete FcγR-mediated Treg Depletion BI1808->Deplete TregSuppression Decreased Treg Immunosuppression Block->TregSuppression Deplete->TregSuppression CD8Activation Increased CD8+ T Cell Activation & Proliferation TregSuppression->CD8Activation TumorRegression Tumor Regression CD8Activation->TumorRegression

Caption: Logical flow of BI-1808's therapeutic effect.

Conclusion

BI-1808 is a promising first-in-class anti-TNFR2 antibody with a well-defined dual mechanism of action. The available in vitro and preclinical data demonstrate its potential to modulate the tumor microenvironment by depleting regulatory T cells and subsequently activating an anti-tumor T cell response. The ongoing clinical trials will further elucidate the therapeutic potential of BI-1808 in various malignancies.[2] This technical guide provides a foundational understanding of the in vitro activities of BI-1808 for researchers and professionals in the field of drug development.

References

Technical Guide: Solubility and Stability Profile of OS 1808

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of OS 1808, a novel investigational compound. The following sections detail the experimental protocols used to assess its physicochemical properties, present the quantitative data in a structured format, and illustrate the associated biochemical pathways and experimental workflows. This guide is intended to serve as a foundational resource for formulation development, analytical method validation, and further preclinical and clinical evaluation of this compound.

Solubility Profile

The aqueous and solvent solubility of this compound was determined to inform its suitability for various formulation strategies and to understand its behavior in biological matrices.

1.1 Experimental Protocol: Kinetic Solubility Assessment

A high-throughput kinetic solubility assay was performed using a nephelometric method.

  • Preparation of Stock Solution: A 10 mM stock solution of this compound was prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: The stock solution was serially diluted in DMSO to create a concentration gradient.

  • Aqueous System Preparation: The DMSO solutions were dispensed into a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1%.

  • Incubation and Measurement: The plate was incubated at room temperature (25°C) for 2 hours with gentle shaking. The turbidity of each well was measured using a nephelometer.

  • Data Analysis: The solubility limit was defined as the highest concentration at which the turbidity was indistinguishable from the background.

1.2 Experimental Protocol: Thermodynamic Solubility Assessment

Thermodynamic solubility was determined using the shake-flask method.

  • Sample Preparation: An excess amount of solid this compound was added to various aqueous and organic solvents in sealed glass vials.

  • Equilibration: The vials were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.

  • Sample Processing: The resulting suspensions were filtered through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • pH-Dependent Solubility: For aqueous solubility at different pH values, various buffer systems (e.g., citrate, phosphate, borate) were used.

1.3 Solubility Data Summary

The solubility data for this compound are summarized in the tables below.

Table 1: Kinetic and Thermodynamic Solubility of this compound in Aqueous Buffer

ParameterBuffer SystempHTemperature (°C)Solubility (µg/mL)
Kinetic SolubilityPBS7.42558.3
Thermodynamic SolubilityCitrate Buffer3.025152.1
Thermodynamic SolubilityPhosphate Buffer7.42545.7
Thermodynamic SolubilityBorate Buffer9.02512.5

Table 2: Thermodynamic Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water250.05
Ethanol2512.8
Propylene Glycol2525.4
PEG 4002548.9
DMSO25>100

Stability Profile

Stability testing was conducted to evaluate the degradation of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

2.1 Experimental Protocol: Forced Degradation Study

Forced degradation studies were performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile/water (1:1).

  • Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

    • Photostability: Solution exposed to ICH-compliant light conditions (1.2 million lux hours and 200 W h/m²).

  • Sample Analysis: Stressed samples were analyzed by a stability-indicating HPLC-UV method. Peak purity was assessed using a photodiode array (PDA) detector.

2.2 Experimental Protocol: Long-Term and Accelerated Stability Study

A formal stability study was initiated to determine the shelf-life of this compound.

  • Batch Selection: Three primary batches of this compound were placed on stability.

  • Storage Conditions: Samples were stored under the following conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH).

    • Accelerated: 40°C / 75% RH.

  • Testing Time Points: Samples are pulled and analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions and at 0, 1, 2, 3, and 6 months for accelerated conditions.

  • Analytical Tests: At each time point, samples are tested for appearance, assay, purity (related substances), and moisture content.

2.3 Stability Data Summary

The results from the forced degradation study are presented below.

Table 3: Summary of Forced Degradation Study for this compound

Stress Condition% DegradationMajor Degradants (Retention Time, min)
0.1 N HCl, 60°C, 24h12.54.2, 8.9
0.1 N NaOH, 60°C, 24h28.16.7
3% H₂O₂, RT, 24h8.310.1
Thermal (Solid), 80°C, 48h2.1Not Detected
Photostability5.57.5

Visualizations

3.1 Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of the MAPK/ERK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors OS1808 This compound OS1808->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

3.2 Experimental Workflow for Solubility Testing

The workflow for determining the thermodynamic solubility of this compound is depicted below.

G Start Start AddExcess Add excess this compound to solvent Start->AddExcess Equilibrate Equilibrate for 48h at 25°C AddExcess->Equilibrate Filter Filter through 0.22 µm syringe filter Equilibrate->Filter Analyze Analyze filtrate by HPLC Filter->Analyze End End Analyze->End

Workflow for thermodynamic solubility determination.

3.3 Experimental Workflow for Stability Testing

The following diagram outlines the process for conducting a forced degradation study.

G Start Prepare 1 mg/mL This compound Stock Solution Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photostability Stress->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Report % Degradation and Degradant Profile Analyze->Report

Preliminary Toxicity Assessment of OS 1808: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information regarding the preliminary toxicity of a compound specifically designated "OS 1808" is not available. This document, therefore, serves as an in-depth technical guide and whitepaper outlining the standard and recommended methodologies for conducting a preliminary toxicity assessment for a novel therapeutic candidate, using "this compound" as a placeholder. This framework is intended for researchers, scientists, and drug development professionals to guide the design and execution of crucial preclinical safety studies.

Introduction to Preclinical Toxicity Assessment

The primary objective of a preliminary toxicity assessment is to characterize the safety profile of a new chemical entity (NCE) like this compound before it can be administered to humans in clinical trials.[1][2] This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human studies.[1][3] The assessment is a critical component of the regulatory submission package and is conducted in compliance with Good Laboratory Practice (GLP) guidelines.[1][3][4]

Core Components of a Preliminary Toxicity Assessment

A comprehensive preliminary toxicity assessment for this compound would typically include the following core studies:

  • Acute Toxicity Studies: To determine the effects of a single high dose of the substance.[5]

  • Repeat-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over a defined period.[1][3][6]

  • Genotoxicity Assays: To assess the potential of the compound to cause damage to genetic material.[7][8][9]

  • Safety Pharmacology Studies: To investigate the effects on vital physiological functions.[2][10][11][12]

The following sections detail the experimental protocols for each of these essential study types.

Experimental Protocols

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify potential target organs for acute toxicity after a single administration of this compound.[5]

Methodology:

  • Test System: Typically, two mammalian species, one rodent (e.g., Sprague Dawley rats) and one non-rodent, are used.[4]

  • Administration Route: The route of administration should be the same as the intended clinical route (e.g., oral, intravenous).[4]

  • Dose Levels: A range of doses, including a control group and at least three test groups, are used to determine the dose-response relationship.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[4]

  • Endpoint Analysis: At the end of the observation period, a gross necropsy is performed on all animals. Histopathological examination of major organs and tissues is conducted to identify any treatment-related changes.

Data Presentation:

ParameterDescription
LD50 Value The statistically estimated dose that is expected to be lethal to 50% of the test animals.
Clinical Observations A detailed record of all observed signs of toxicity, such as changes in behavior, appearance, and physiological functions.[4]
Body Weight Changes Mean body weight and body weight changes over the observation period.[4]
Gross Pathology Findings Macroscopic observations made during necropsy, including any abnormalities in organs and tissues.[4]
Histopathology Findings Microscopic examination of tissues to identify cellular changes, inflammation, or other signs of toxicity.
Repeat-Dose Toxicity Studies

Objective: To characterize the toxicological profile of this compound following repeated administration and to identify potential target organs of toxicity.[1][3][6]

Methodology:

  • Test System: Similar to acute studies, two species (one rodent, one non-rodent) are generally required.[1][3]

  • Study Duration: The duration of the study depends on the proposed duration of clinical use.[1][3][6] For early-phase clinical trials, a 28-day or 90-day study is common.[13]

  • Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The high dose should be a maximum tolerated dose (MTD) or a limit dose.

  • Parameters Monitored: Daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.[13]

  • Endpoint Analysis: At the end of the study, a full necropsy and histopathological examination of a comprehensive list of organs and tissues are conducted.

Data Presentation:

ParameterDescription
NOAEL No-Observed-Adverse-Effect Level: The highest dose at which no adverse treatment-related findings are observed.
Clinical Pathology Summary of changes in hematology (e.g., red and white blood cell counts) and clinical biochemistry (e.g., liver and kidney function markers) parameters.[13]
Organ Weights Absolute and relative organ weights.
Gross and Histopathology Detailed description of all macroscopic and microscopic findings, including the incidence and severity of any lesions.
Genotoxicity Assays

Objective: To assess the potential for this compound to induce mutations or chromosomal damage. A standard battery of tests is required to cover various genotoxic endpoints.[7]

Methodology:

A standard battery of genotoxicity tests typically includes:

  • A test for gene mutation in bacteria (Ames test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • An in vitro cytogenetic assay for chromosomal damage: This can be a chromosome aberration assay in mammalian cells (e.g., human peripheral blood lymphocytes) or an in vitro micronucleus test.

  • An in vivo test for genotoxicity: Typically a micronucleus test in rodent hematopoietic cells.

Data Presentation:

AssayEndpoint MeasuredResult Interpretation
Ames Test Reversion of mutant bacterial strains to wild type.A significant, dose-related increase in revertant colonies indicates mutagenic potential.
In Vitro Micronucleus Presence of micronuclei in the cytoplasm of interphase cells.An increase in micronucleated cells suggests clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
In Vivo Micronucleus Frequency of micronucleated polychromatic erythrocytes in bone marrow or blood.A significant increase in micronucleated cells in treated animals indicates in vivo genotoxic potential.
Safety Pharmacology Studies

Objective: To identify undesirable pharmacodynamic properties of this compound that may have relevance to human safety.[10] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[10][11]

Methodology:

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog, non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

  • Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess behavioral and neurological changes, including effects on motor activity, coordination, and reflexes.

Data Presentation:

SystemKey Parameters MeasuredPotential Adverse Findings
Cardiovascular Blood pressure, heart rate, ECG intervals (PR, QRS, QT, QTc).Hypotension/hypertension, bradycardia/tachycardia, arrhythmia, QT interval prolongation.
Respiratory Respiratory rate, tidal volume, minute volume.Respiratory depression or stimulation.
Central Nervous Behavioral changes, motor activity, coordination, sensory/motor reflex responses.Sedation, excitation, ataxia, convulsions, changes in body temperature.

Visualization of Experimental Workflows and Pathways

General Preclinical Toxicity Assessment Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Genotoxicity Genotoxicity Assays (e.g., Ames, in vitro Micronucleus) Acute_Tox Acute Toxicity Genotoxicity->Acute_Tox Inform Dose Selection hERG hERG Assay Safety_Pharm Safety Pharmacology hERG->Safety_Pharm Repeat_Dose Repeat-Dose Toxicity Acute_Tox->Repeat_Dose Guide Dose Range Data_Analysis Toxicokinetic/Pharmacokinetic Analysis Repeat_Dose->Data_Analysis Safety_Pharm->Data_Analysis Risk_Assessment Risk Assessment & NOAEL Determination Data_Analysis->Risk_Assessment IND_Submission IND-Enabling Report Risk_Assessment->IND_Submission

Caption: Workflow for a standard preclinical toxicity assessment.

DNA Damage Response Signaling

DNA_Damage_Response OS1808 This compound DNA_Damage DNA Damage OS1808->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: A simplified signaling pathway for the DNA damage response.

Conclusion

The preliminary toxicity assessment is a cornerstone of the drug development process, providing essential safety data to support the transition from preclinical research to clinical trials. The methodologies outlined in this guide represent the current industry and regulatory standards for evaluating the safety of a novel compound like this compound. A thorough and well-documented execution of these studies is paramount for ensuring patient safety and for the successful progression of a new therapeutic candidate.

References

BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Development, and Mechanism of Action of BI-1808

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1] Developed by BioInvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical trials for the treatment of solid tumors and T-cell lymphomas.[2][3] This technical guide provides an in-depth overview of the discovery and development history of BI-1808, its mechanism of action, and a summary of the available preclinical and clinical data.

Discovery and Development History

BI-1808 was identified through BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for the simultaneous identification of disease-associated targets and antibodies that bind to them, using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a phage display library containing over 30 billion human antibody genes, enabling the selection of antibodies with high specificity and affinity.[5][7]

The discovery process for BI-1808 involved screening for antibodies that could modulate the activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response and are characterized by high expression of TNFR2.[6] This led to the identification of BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]

Following its discovery, BI-1808 underwent preclinical development, which included in vitro functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action:

  • Ligand Blockade: BI-1808 is a complete ligand-blocking antibody, preventing the binding of TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.

  • FcγR-Dependent Effector Function: As an IgG1 antibody, BI-1808 engages with Fcγ receptors (FcγR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn, promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing tumor cells.[8][10]

The combination of ligand blockade and Treg depletion shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the anti-tumor immune response.

Signaling Pathway

TNFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TNFR2 TNFR2 TRAF2 TRAF2 TNFR2->TRAF2 Recruits TNFa TNF-α TNFa->TNFR2 Binds BI1808 BI-1808 BI1808->TNFR2 Blocks Binding ADCC ADCC BI1808->ADCC Mediates cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 Associates with NFkB NF-κB Pathway cIAP1_2->NFkB Activates Treg_Survival Treg Survival & Function NFkB->Treg_Survival Promotes CD8_Expansion CD8+ T Cell Expansion Treg_Depletion Treg Depletion ADCC->Treg_Depletion Leads to Treg_Depletion->CD8_Expansion Promotes

BI-1808 blocks TNF-α binding to TNFR2 and mediates Treg depletion via ADCC.

Preclinical Data

In Vitro Studies

A wide panel of human and mouse TNFR2-specific antibodies were characterized for their ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as the lead candidate based on its potent ligand-blocking and FcγR-dependent effector functions.[8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]

In Vivo Studies

In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was shown to be FcγR-dependent and was associated with intratumoral Treg depletion and CD8+ T cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-1808.[9]

Toxicology Studies

Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at receptor saturation.[9]

Clinical Development: The NCT04752826 Trial

BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients with advanced solid tumors and T-cell lymphomas.[2]

Study Design

The study consists of two main parts:

  • Phase 1 (Dose Escalation):

    • Part A: BI-1808 monotherapy dose escalation.

    • Part B: BI-1808 in combination with pembrolizumab (B1139204) dose escalation.

  • Phase 2a (Dose Expansion):

    • Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.

    • Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.

NCT04752826_Study_Design cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2a: Dose Expansion Start Patient Enrollment (Advanced Malignancies) PartA_P1 Part A: BI-1808 Monotherapy Start->PartA_P1 PartB_P1 Part B: BI-1808 + Pembrolizumab Start->PartB_P1 RP2D Determine Recommended Phase 2 Dose (RP2D) PartA_P1->RP2D PartB_P1->RP2D PartA_P2 Part A: BI-1808 Monotherapy Cohorts (Ovarian, Melanoma, NSCLC, TCL/CTCL) PartB_P2 Part B: BI-1808 + Pembrolizumab Cohorts (Ovarian, TCL/CTCL, etc.) RP2D->PartA_P2 RP2D->PartB_P2

Flowchart of the NCT04752826 clinical trial design.

Quantitative Data Summary

Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)

Dose Level (mg)Number of PatientsDose-Limiting Toxicities (DLTs)
25-0
75-0
225-0
675-0
1000-0
Data as of June 2023. No Maximum Tolerated Dose (MTD) was reached.[10]

Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024) [2]

Best Overall ResponseNumber of Evaluable Patients (N=26)
Complete Response (CR)1
Partial Response (PR)1
Stable Disease (SD)9

Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June 2025) [3]

Best Overall ResponseNumber of Evaluable Patients (N=9)
Complete Response (CR)1
Partial Response (PR)3
Stable Disease (SD)5
Disease Control Rate 100%

Table 4: Pharmacokinetics and Pharmacodynamics

ParameterObservation
Half-life (t½) Approximately 1 week at doses ≥ 675 mg Q3W[10]
Receptor Occupancy (RO) Complete RO throughout the dosing interval at doses ≥ 675 mg[10]
Regulatory T-cells (Tregs) Significant reduction at doses ≥ 675 mg[10]
Soluble TNFR2 (sTNFR2) Substantial increase at doses ≥ 675 mg[10]
Safety and Tolerability

BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed, and no maximum tolerated dose was reached.[10][11] The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3][12]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to BioInvent, the following provides an overview of the methodologies used in key preclinical studies based on available information.

In Vivo Efficacy Studies (Murine Surrogate)
  • Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]

  • Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcγR-engaging properties.[9]

  • Treatment: Single agent and in combination with an anti-PD-1 antibody.[9]

  • Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment (e.g., Treg depletion, CD8+ T cell infiltration).[9][13]

GLP Toxicology Study in Cynomolgus Monkeys
  • Animal Model: Cynomolgus monkeys.[9]

  • Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]

  • Administration: Weekly intravenous administration for four consecutive weeks.[9]

  • Observation Period: Followed by an eight-week recovery period.[9]

  • Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]

Receptor Occupancy Assay
  • Method: Flow cytometry-based assay performed on peripheral blood samples from patients in the clinical trial.[10]

  • Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells.[10]

Conclusion

BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of action. Its discovery and development have been guided by a patient-centric approach, utilizing advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown encouraging early signs of efficacy and good tolerability in patients with advanced cancers, including solid tumors and T-cell lymphomas. The continued development of BI-1808 holds the potential to provide a new and effective immunotherapeutic option for cancer patients.

References

In-Depth Technical Guide to OS 1808 (CV-1808)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

OS 1808, also known by its synonyms CV-1808 and 2-Phenylaminoadenosine (B1669347), is a potent adenosine (B11128) A2 receptor agonist. Its fundamental chemical identifiers are summarized below.

IdentifierValueReference
CAS Number 53296-10-9[1]
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1]
Molecular Formula C₁₆H₁₈N₆O₄
Molecular Weight 358.36 g/mol

Mechanism of Action & Signaling Pathway

This compound functions as a non-selective agonist for the A2 adenosine receptors, with a higher affinity for the A2A subtype. The activation of these G-protein coupled receptors initiates a signaling cascade that is central to its pharmacological effects.

Upon binding to the A2A receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. This signaling pathway is pivotal to the vasodilatory and antihypertensive properties of this compound.

Furthermore, this compound has been shown to stimulate tyrosine hydroxylase activity, the rate-limiting enzyme in the synthesis of dopamine (B1211576). This effect is also mediated through the activation of A2 receptors and the subsequent increase in cAMP.

OS1808_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OS1808 This compound A2AR Adenosine A2A Receptor OS1808->A2AR binds G_protein Gs Protein A2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC stimulates ATP ATP PKA Protein Kinase A cAMP->PKA activates TH Tyrosine Hydroxylase (inactive) PKA->TH phosphorylates Vasodilation Vasodilation PKA->Vasodilation leads to TH_active Tyrosine Hydroxylase (active) L_DOPA L-DOPA TH_active->L_DOPA catalyzes Tyrosine Tyrosine Dopamine Dopamine L_DOPA->Dopamine ...

Signaling pathway of this compound via the Adenosine A2A receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing insights into its potency and efficacy in various experimental models.

ParameterValueSpecies/SystemReference
IC₅₀ (A1 Receptor) 910 nMRat cortical membranes
IC₅₀ (A2 Receptor) 115 nMRat striatal membranes
EC₂₅ (Coronary Flow) 110 nMPerfused working rat heart
ED₂₅ (Blood Pressure) 28 µg/kgNormotensive rats
ED₃₀ (Blood Pressure) 5.32 µg/kgSpontaneously Hypertensive Rats (SHR)
L-DOPA Accumulation Effective at 500 nmol/kgRat striatum
Conditioned Avoidance Response (CAR) Blockade ED₅₀ 1.3 mg/kgRats

Detailed Experimental Protocols

In Vivo Myocardial Ischemia Model in Anesthetized Dogs

This protocol details the methodology used to assess the effect of this compound on myocardial ischemia.

1. Animal Preparation:

  • Mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, i.v.).

  • Anesthesia is maintained with a continuous infusion of sodium pentobarbital (4-6 mg/kg/h).

  • Animals are artificially ventilated with room air.

  • A left thoracotomy is performed in the fourth intercostal space, and the heart is suspended in a pericardial cradle.

  • A major branch of the left anterior descending coronary artery is isolated for occlusion.

2. Ischemia Induction and ECG Recording:

  • Myocardial ischemia is induced by occluding the isolated coronary artery branch for 5 minutes.

  • Epicardial electrocardiograms (ECGs) are recorded from the center of the ischemic area.

  • The magnitude of ST-segment elevation is measured as an index of the severity of ischemia.

3. Drug Administration:

  • This compound is dissolved in a vehicle (e.g., physiological saline).

  • The drug is administered via intravenous infusion at doses of 0.25 and 0.5 µg/kg/min for 10 minutes.

  • In some experiments with continuous coronary occlusion, this compound is administered as an intravenous bolus (0.3 and 1.0 µg/kg).

4. Hemodynamic and Blood Flow Measurements:

  • Aortic and left ventricular pressures are monitored.

  • Heart rate is derived from the arterial pressure pulse.

  • Myocardial blood flow in the ischemic area and retrograde blood flow from the ischemic area can be measured using appropriate techniques (e.g., microspheres, electromagnetic flowmetry).

5. Data Analysis:

  • Changes in ST-segment elevation, hemodynamic parameters, and blood flow are measured before, during, and after drug administration.

  • Statistical analysis is performed to determine the significance of the observed effects.

In Vitro and In Vivo Stimulation of Dopamine Synthesis

This protocol describes the methods to evaluate the effect of this compound on dopamine synthesis by measuring tyrosine hydroxylase activity.

In Vitro Assay (Rat Striatal Slices): 1. Tissue Preparation:

  • Striata from male Sprague-Dawley rats are rapidly dissected and sliced.

  • Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5% CO₂.

2. Incubation with this compound:

  • Slices are incubated with varying concentrations of this compound (referred to as 2-phenylaminoadenosine or PAD in the study).

  • The incubation is carried out in the presence of a decarboxylase inhibitor to allow for the accumulation of L-DOPA.

3. Measurement of Tyrosine Hydroxylase Activity:

  • The reaction is stopped by the addition of perchloric acid.

  • The accumulated L-DOPA in the tissue and medium is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Tyrosine hydroxylase activity is expressed as the rate of L-DOPA formation.

In Vivo Assay (Intracerebroventricular Administration): 1. Animal Surgery and Drug Administration:

  • Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

  • A cannula is implanted into the lateral cerebral ventricle.

  • After a recovery period, this compound is administered via intracerebroventricular injection.

2. Measurement of Dopamine Synthesis:

  • At a specified time after drug administration, the animals are sacrificed.

  • The striatum is dissected, and the levels of dopamine and its metabolites are measured using HPLC with electrochemical detection.

  • An increase in the ratio of metabolites to dopamine is indicative of increased dopamine synthesis.

Adenylyl Cyclase Activity Assay

This protocol outlines a general method for measuring the effect of this compound on adenylyl cyclase activity.

1. Membrane Preparation:

  • Tissue of interest (e.g., rat striatum) is homogenized in a buffered solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate buffer.

2. Assay Reaction:

  • The membrane preparation is incubated in a reaction mixture containing:

    • ATP (substrate)

    • A radioactive tracer (e.g., [α-³²P]ATP)

    • Mg²⁺ (a cofactor for adenylyl cyclase)

    • An ATP regenerating system (to maintain ATP concentration)

    • A phosphodiesterase inhibitor (to prevent cAMP degradation)

    • Varying concentrations of this compound.

3. Quantification of cAMP:

  • The reaction is terminated, and the produced radioactive cAMP is separated from the unreacted ATP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

  • The radioactivity of the eluted cAMP fraction is measured using a scintillation counter.

4. Data Analysis:

  • The amount of cAMP produced is calculated and expressed as pmol of cAMP formed per minute per mg of protein.

  • The stimulatory effect of this compound is determined by comparing the adenylyl cyclase activity in the presence of the drug to the basal activity.

References

Methodological & Application

Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OS 1808, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.

Mechanism of Action

BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.

Signaling Pathway

The binding of TNF-α to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.

TNFR2_Signaling_Pathway TNFR2 Signaling Pathway and Inhibition by BI-1808 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR2 TNFR2 TNFa->TNFR2 Binds TRAF2 TRAF2 TNFR2->TRAF2 Recruits BI1808 BI-1808 BI1808->TNFR2 Blocks cIAP12 cIAP1/2 TRAF2->cIAP12 PI3K PI3K TRAF2->PI3K MAPK MAPK/ERK TRAF2->MAPK NFkB NF-κB TRAF2->NFkB AKT AKT PI3K->AKT Gene_Expression Gene Expression (Survival, Proliferation) AKT->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression

Caption: TNFR2 signaling and BI-1808 mechanism.

Quantitative Data Summary

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

Response CategoryNumber of Patients (n=13)Percentage
Objective Response Rate 6 46%
Complete Response18%
Partial Response538%
Disease Control Rate 12 92%
Stable Disease646%
Progressive Disease18%

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

ParameterObservationDose Level
Receptor Occupancy >95% saturation within 4 hours post-infusion≥ 675 mg
Near full saturation maintained throughout dosing interval675 mg and 1000 mg
Soluble TNFR2 (sTNFR2) Increased levels in all treated subjectsDose-dependent
Regulatory T-cells (Tregs) Significant reduction≥ 675 mg

Data from a Phase 1/2a clinical trial.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.

Experimental Workflow: In Vitro Assessment of BI-1808

Experimental_Workflow General Workflow for In Vitro BI-1808 Experiments cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Culture of Target Cells (e.g., PBMCs, Tregs, CD8+ T-cells) Incubation Incubation with BI-1808 (Varying concentrations and time points) Cell_Culture->Incubation BI1808_Prep BI-1808 Dilution BI1808_Prep->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Treg_Depletion Treg Depletion Assay (Flow Cytometry) Incubation->Treg_Depletion CD8_Expansion CD8+ T-cell Expansion Assay (Flow Cytometry) Incubation->CD8_Expansion Western_Blot Western Blot (Signaling Pathway Analysis) Incubation->Western_Blot

Caption: In vitro experimental workflow for BI-1808.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

Materials:

  • TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)

  • Complete cell culture medium

  • BI-1808 antibody

  • Isotype control antibody

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of MTT solvent to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)

This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells

  • Treg isolation kit (optional)

  • Complete RPMI-1640 medium

  • BI-1808 antibody and isotype control

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Labeling:

    • Isolate PBMCs or specific T-cell populations from whole blood.

    • If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.

    • Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).

    • Add T-cell activation reagents to stimulate the cells.

    • Add serial dilutions of BI-1808 or isotype control.

    • Incubate for 3-5 days at 37°C, 5% CO2.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with PBS.

    • Perform surface staining with antibodies against CD3, CD4, and CD8.

    • For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Stain with antibodies against CD25 and FoxP3.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

Materials:

  • TNFR2-expressing cells

  • BI-1808 antibody and isotype control

  • TNF-α (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).

    • Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total protein levels.

References

Application Notes and Protocols for BI-1808, an Anti-TNFR2 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of BI-1808, a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3]

Introduction to BI-1808

BI-1808 is a first-in-class investigational antibody that shows promise in cancer immunotherapy.[4][5] It functions by blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells, thereby enhancing the immune system's ability to combat cancer cells.[1][2][4]

Dissolution and Storage of BI-1808

Proper dissolution and storage are critical for maintaining the stability and activity of BI-1808. As specific manufacturer's instructions for research-grade BI-1808 are not publicly available, the following protocols are based on general best practices for monoclonal antibodies.

2.1. Reconstitution of Lyophilized Antibody

For optimal performance, it is recommended to reconstitute lyophilized BI-1808 shortly before use.

ParameterRecommendation
Reconstitution Buffer Sterile, distilled water or sterile phosphate-buffered saline (PBS).
Final Concentration A common starting concentration is 1 mg/mL.
Reconstitution Process 1. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.2. Gently add the recommended volume of sterile diluent.3. Swirl the vial gently to dissolve the antibody. Avoid vigorous shaking to prevent denaturation.
Post-Reconstitution The reconstituted antibody can be stored at 2-8°C for short-term use (up to one week).[6]

2.2. Storage Recommendations

Proper storage is essential to prevent degradation and loss of activity.

Storage ConditionRecommendation
Lyophilized Antibody Store at -20°C or -80°C for long-term stability.
Reconstituted Antibody (Short-term) Store at 2-8°C for up to one week.
Reconstituted Antibody (Long-term) For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored at -20°C or -80°C.[7] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help maintain stability.[6]

Experimental Protocols

The following are generalized protocols for common experimental applications of BI-1808. Researchers should optimize these protocols for their specific experimental setup.

3.1. In Vitro T-cell Activation Assay

This protocol outlines a method to assess the effect of BI-1808 on T-cell activation in vitro.

Workflow for In Vitro T-cell Activation Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis isolate_pbmcs Isolate PBMCs from healthy donor blood plate_cells Plate PBMCs in 96-well plates isolate_pbmcs->plate_cells add_bi1808 Add varying concentrations of BI-1808 plate_cells->add_bi1808 add_stimulant Add a T-cell stimulant (e.g., anti-CD3/CD28) add_bi1808->add_stimulant incubate Incubate for 48-72 hours add_stimulant->incubate analyze Analyze T-cell activation markers (e.g., CD69, CD25) by flow cytometry incubate->analyze

Caption: Workflow for assessing T-cell activation in vitro.

3.2. In Vivo Murine Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a murine surrogate of BI-1808 in a mouse cancer model.

Workflow for In Vivo Murine Tumor Model

G cluster_0 Tumor Implantation cluster_1 Treatment Administration cluster_2 Monitoring & Analysis implant_cells Implant tumor cells (e.g., MC38) subcutaneously into immunocompetent mice randomize Randomize mice into treatment groups implant_cells->randomize administer_treatment Administer BI-1808 surrogate, anti-PD-1, or combination intraperitoneally randomize->administer_treatment measure_tumor Measure tumor volume regularly administer_treatment->measure_tumor analyze_tumors At study endpoint, analyze tumors for immune cell infiltration (e.g., CD8+ T cells, Tregs) measure_tumor->analyze_tumors

Caption: Workflow for in vivo evaluation of BI-1808.

BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[5] By blocking the binding of TNF-α to TNFR2, BI-1808 is believed to mediate its anti-tumor effects through an FcγR-dependent mechanism.[2][8] This leads to the depletion of immunosuppressive Tregs and an increase in the number and activity of cytotoxic CD8+ T cells within the tumor.[8]

Mechanism of Action of BI-1808

G cluster_0 BI-1808 Action cluster_1 Downstream Effects BI1808 BI-1808 TNFR2 TNFR2 on Treg BI1808->TNFR2 Binds to Treg_depletion Treg Depletion (FcγR-dependent) TNFR2->Treg_depletion CD8_expansion CD8+ T-cell Expansion TNFR2->CD8_expansion Indirectly promotes TNFa TNF-α TNFa->TNFR2 Blocked by BI-1808 Anti_tumor Enhanced Anti-tumor Immunity Treg_depletion->Anti_tumor CD8_expansion->Anti_tumor

Caption: Simplified signaling pathway of BI-1808.

References

Application Notes and Protocols: Assessing BI-1808 Target Engagement with TNFR2 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class human immunoglobulin G1 (IgG1) monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] TNFR2, also known as TNFRSF1B, is a critical receptor in the TNF signaling pathway and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[2][3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, leading to the depletion of intratumoral Tregs and the expansion of CD8+ T cells, thereby promoting an anti-tumor immune response.[1][4][5] As a promising immunomodulatory agent for cancer therapy, it is currently undergoing clinical trials for various solid tumors and T-cell lymphomas.[2][6]

These application notes provide a detailed protocol for utilizing Western blotting to evaluate the engagement of BI-1808 with its target, TNFR2. This can be assessed by measuring the modulation of TNFR2 protein levels in response to BI-1808 treatment in relevant cell lines.

Signaling Pathway and Experimental Rationale

BI-1808's mechanism of action centers on its binding to TNFR2, thereby inhibiting downstream signaling and inducing FcγR-dependent depletion of TNFR2-expressing Tregs.[4][7] A Western blot can be employed to quantify the levels of TNFR2 protein in cell lysates following treatment with BI-1808. A significant decrease in the detected TNFR2 protein levels would suggest target engagement and subsequent degradation or cellular depletion.

cluster_cell Target Cell (e.g., Treg) BI_1808 BI-1808 TNFR2 TNFR2 BI_1808->TNFR2 Binding & Blocking Treg_Depletion Treg Depletion BI_1808->Treg_Depletion FcγR-mediated Downstream_Signaling Downstream Signaling (e.g., NF-κB pathway) TNFR2->Downstream_Signaling Inhibition

Caption: BI-1808 binds to TNFR2, blocking downstream signaling and leading to Treg depletion.

Experimental Protocol: Western Blot for TNFR2

This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to assess TNFR2 protein levels.

Materials and Reagents
  • Cell Lines: A suitable cell line expressing high levels of TNFR2 (e.g., activated human Tregs, or a T-cell lymphoma line like CTCL).

  • BI-1808: Therapeutic antibody.

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-TNFR2/TNFRSF1B polyclonal antibody

    • Mouse anti-β-actin monoclonal antibody (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).

  • Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.

Experimental Workflow

Cell_Culture 1. Cell Culture & BI-1808 Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-TNFR2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow for TNFR2 detection.

Step-by-Step Methodology

1. Cell Culture and Treatment:

  • Culture TNFR2-expressing cells to approximately 80% confluency.

  • Treat cells with varying concentrations of BI-1808 (e.g., 0, 1, 10, 100, 1000 ng/mL) for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.

2. Sample Preparation (Cell Lysis):

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[8]

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9]

  • Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.[8][9]

  • Incubate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Transfer the supernatant to a new, pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.[9]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Equilibrate the gel in transfer buffer.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]

6. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-TNFR2) diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step with TBST.

7. Detection and Analysis:

  • Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands using appropriate software. Normalize the TNFR2 band intensity to the corresponding β-actin (loading control) band intensity.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table.

Treatment GroupBI-1808 Conc.TNFR2 Band Intensity (Arbitrary Units)β-actin Band Intensity (Arbitrary Units)Normalized TNFR2 Expression (TNFR2/β-actin)Fold Change vs. Control
Untreated Control0 ng/mL1.0
BI-18081 ng/mL
BI-180810 ng/mL
BI-1808100 ng/mL
BI-18081000 ng/mL

Table 1: Summary of Quantitative Western Blot Data. Densitometry values for TNFR2 and the loading control (β-actin) are recorded. The normalized expression is calculated, and the fold change relative to the untreated control is determined to assess the effect of BI-1808 on TNFR2 protein levels.

Conclusion

This Western blot protocol provides a robust method for assessing the target engagement of BI-1808 by quantifying its effect on TNFR2 protein levels in a cellular context. A dose-dependent decrease in TNFR2 expression following BI-1808 treatment would provide strong evidence of target engagement and subsequent biological activity. This assay is a valuable tool for the preclinical and clinical development of BI-1808 and other TNFR2-targeting therapeutics.

References

Application Notes and Protocols for Kinase Inhibition Assays Using OS-1808

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. OS-1808 is a novel small molecule inhibitor targeting specific protein kinases. These application notes provide detailed protocols for utilizing OS-1808 in kinase activity assays to determine its inhibitory potency and selectivity. The methodologies described herein are essential for the preclinical evaluation of OS-1808 and similar kinase inhibitors.

Data Presentation: Inhibitory Profile of OS-1808

The inhibitory activity of OS-1808 was evaluated against a panel of protein kinases to ascertain its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, were determined from dose-response curves.

Table 1: IC50 Values of OS-1808 Against a Panel of Protein Kinases

Kinase TargetIC50 (nM)
Aurora Kinase A15
Aurora Kinase B25
JAK280
SRC950
LCK1500
EGFR>10,000
HER2>10,000

Data are representative and may vary between experiments.

Signaling Pathway Context

OS-1808 primarily targets Aurora kinases, which are key regulators of mitosis. Aurora Kinase A is involved in centrosome separation and maturation, while Aurora Kinase B is a component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in rapidly dividing cells, such as cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Mitotic Events G2 G2 Mitosis Mitosis G2->Mitosis Entry Centrosome_Separation Centrosome Separation Mitosis->Centrosome_Separation Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora Kinase A Aurora_A->Centrosome_Separation Aurora_B Aurora Kinase B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis OS-1808 OS-1808 OS-1808->Aurora_A OS-1808->Aurora_B

Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of OS-1808.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay that provides a sensitive measure of kinase activity.[1]

Materials:

  • OS-1808 stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases (e.g., Aurora A, Aurora B)

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of OS-1808 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[2] Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Kinase Reaction Setup: Add 5 µL of the diluted OS-1808 or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.[1]

  • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.[1]

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[1][2] Incubate the plate at 30°C for 60 minutes.[1]

  • Termination of Kinase Reaction and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[1]

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the OS-1808 concentration.[1] Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G Start Start Compound_Dilution Prepare OS-1808 Serial Dilutions Start->Compound_Dilution Add_Compound Add OS-1808/Vehicle to Plate Compound_Dilution->Add_Compound Add_Kinase_Substrate Add Kinase/Substrate Mixture Add_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubate (10 min) Add_Kinase_Substrate->Pre_Incubate Initiate_Reaction Add ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (60 min) Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Terminate_Reaction Incubate_Termination Incubate (40 min) Terminate_Reaction->Incubate_Termination Generate_Signal Add Kinase Detection Reagent Incubate_Termination->Generate_Signal Incubate_Signal Incubate (30-60 min) Generate_Signal->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that OS-1808 engages its intended kinase targets within a cellular context. The principle of CETSA is that a ligand-bound protein will be stabilized against thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • OS-1808 stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler or heating block

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting or other protein detection methods

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of OS-1808 or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[2]

  • Cell Harvesting: Harvest the cells, wash them with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.[2]

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[2]

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins and quantify the protein concentration.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each OS-1808 concentration. A shift in the melting curve to a higher temperature in the presence of OS-1808 indicates target engagement.

G Start Start Cell_Treatment Treat Cells with OS-1808/Vehicle Start->Cell_Treatment Harvest_Cells Harvest and Wash Cells Cell_Treatment->Harvest_Cells Heat_Treatment Apply Temperature Gradient Harvest_Cells->Heat_Treatment Cell_Lysis Lyse Cells Heat_Treatment->Cell_Lysis Centrifugation Pellet Aggregated Proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Soluble Protein Fraction Centrifugation->Collect_Supernatant Quantify_Protein Quantify Target Protein Collect_Supernatant->Quantify_Protein Analyze_Data Plot Melting Curves Quantify_Protein->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting and Considerations

  • DMSO Concentration: Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on kinase activity.[3]

  • ATP Concentration: The ATP concentration should be near the Km of the kinase for accurate IC50 determination of ATP-competitive inhibitors.[2]

  • Enzyme and Substrate Quality: Use high-quality, purified enzymes and substrates to ensure assay reproducibility.

  • Assay Controls: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.[4]

  • Mechanism of Action: The choice of assay can influence the apparent potency of an inhibitor. For example, the IC50 of an ATP-competitive inhibitor will be affected by the ATP concentration in the assay. Consider performing kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]

References

Application Notes & Protocols: OS 1808 (BI-1808) for Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] Primarily investigated for its therapeutic potential in cancer immunotherapy, BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF-α, and mediating the depletion of regulatory T cells (Tregs) through an FcγR-dependent mechanism.[2][3][4] This leads to an expansion of intratumoral CD8+ T cells, thereby enhancing anti-tumor immune responses.[2][3][4] Given its high specificity for TNFR2, BI-1808 can also be a valuable research tool for immunoprecipitation (IP) experiments to isolate TNFR2 and its associated protein complexes, enabling further investigation into its signaling pathways and protein-protein interactions.

These application notes provide a detailed protocol for utilizing BI-1808 in immunoprecipitation experiments to study TNFR2.

Mechanism of Action of BI-1808 and TNFR2 Signaling

BI-1808 is an antagonist antibody that binds to TNFR2, preventing the binding of TNF-α and subsequent downstream signaling. TNFR2 activation is known to play a crucial role in the survival and proliferation of Tregs, which suppress the anti-tumor activity of the immune system. By blocking this interaction, BI-1808 aims to reduce the number and function of Tregs within the tumor microenvironment.[2][3] The Fc region of BI-1808 can also engage Fcγ receptors on immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of TNFR2-expressing Tregs.

Below is a diagram illustrating the proposed mechanism of action of BI-1808 and the TNFR2 signaling pathway.

TNFR2_Signaling_Pathway TNFR2 Signaling and BI-1808 Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TNFR2 TNFR2 TRAF2 TRAF2 TNFR2->TRAF2 Recruits TNFa TNF-α TNFa->TNFR2 Binds BI1808 BI-1808 BI1808->TNFR2 Blocks cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Recruits NFkB_Activation NF-κB Activation cIAP1/2->NFkB_Activation Leads to Cell_Survival Cell Survival & Proliferation NFkB_Activation->Cell_Survival

Caption: TNFR2 signaling pathway and the inhibitory action of BI-1808.

Quantitative Data Summary for Immunoprecipitation

The following table provides suggested starting concentrations and ranges for key reagents in an immunoprecipitation experiment using BI-1808. Optimal conditions may vary depending on the cell type and experimental goals, and therefore, a titration experiment is recommended.

ParameterSuggested Starting AmountRecommended RangeNotes
Cell Lysate 1 mg total protein0.5 - 2 mgEnsure lysate is fresh and contains protease/phosphatase inhibitors.
BI-1808 Antibody 2 µg1 - 5 µgTitrate to determine the optimal antibody-to-antigen ratio.
Protein A/G Beads 20 µL of 50% slurry10 - 40 µLThe choice of Protein A or G depends on the antibody isotype (IgG1).
Incubation Time 4 hours2 hours - overnightLonger incubation times may increase yield but also non-specific binding.
Washing Buffer Volume 1 mL per wash0.5 - 1 mLUse a gentle washing buffer to maintain protein-protein interactions.
Number of Washes 33 - 5Increase the number of washes to reduce background.
Elution Buffer Volume 50 µL20 - 100 µLUse a sufficient volume to cover the beads.

Experimental Protocol: Immunoprecipitation of TNFR2 using BI-1808

This protocol outlines the steps for immunoprecipitating TNFR2 from cell lysates using BI-1808.

Materials and Reagents
  • Cells: Cell line or primary cells expressing TNFR2 (e.g., activated human T cells, certain cancer cell lines).

  • BI-1808 Antibody

  • Control IgG: Normal human IgG of the same isotype as BI-1808.

  • Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: (e.g., PBS or TBS with 0.1% Tween-20).[5]

  • Elution Buffer: (e.g., 1x SDS-PAGE sample buffer).

  • Protein A/G Magnetic Beads or Agarose Slurry [6]

  • Microcentrifuge tubes

  • Rotating platform

  • Magnetic rack (for magnetic beads)

Procedure
  • Cell Lysate Preparation: a. Culture and harvest cells expressing the target protein. b. Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 3 minutes.[5][7] c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.[7] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

  • Immunoprecipitation: a. To the pre-cleared lysate, add 1-5 µg of BI-1808 antibody. For a negative control, add the same amount of control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.[6] c. Add 20-40 µL of pre-washed Protein A/G beads to each tube. d. Incubate on a rotator for another 1-2 hours at 4°C.[6]

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.[6]

  • Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of 1x SDS-PAGE sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex and denature the proteins. d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting or mass spectrometry.

Workflow Diagram

The following diagram illustrates the experimental workflow for immunoprecipitation using BI-1808.

IP_Workflow Immunoprecipitation Workflow with BI-1808 Start Start Cell_Lysis 1. Cell Lysate Preparation Start->Cell_Lysis Pre_Clear 2. Pre-clearing with Beads Cell_Lysis->Pre_Clear Add_Antibody 3. Add BI-1808 or Control IgG Pre_Clear->Add_Antibody Incubate_Antibody 4. Incubate (2h - Overnight) Add_Antibody->Incubate_Antibody Add_Beads 5. Add Protein A/G Beads Incubate_Antibody->Add_Beads Incubate_Beads 6. Incubate (1-2 hours) Add_Beads->Incubate_Beads Wash 7. Wash Beads (3-5 times) Incubate_Beads->Wash Elute 8. Elute Proteins Wash->Elute Analysis Analysis (Western Blot/Mass Spec) Elute->Analysis

References

Application Notes and Protocols for Anti-TNFR2 Antibody in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Anti-TNFR2 Antibody (Exemplified by BI-1808) in Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in cancer immunotherapy. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. The therapeutic antibody BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets TNFR2.[1] By blocking the interaction of TNFR2 with its ligand, TNF-α, and engaging Fc-gamma receptors (FcγR), BI-1808 is designed to deplete intratumoral Tregs and promote the expansion and activation of anti-tumor CD8+ effector T cells.[1][2] Preclinical studies using murine surrogate antibodies in immunocompetent mouse models have demonstrated significant anti-tumor activity, including complete tumor eradication, particularly when combined with checkpoint inhibitors like anti-PD-1.[3]

This document provides detailed protocols and application notes for evaluating a human anti-TNFR2 antibody, such as BI-1808, in a humanized xenograft mouse model. This model is essential for assessing the efficacy of human-specific antibodies that require a human immune system to exert their therapeutic effect.

Principle of the Xenograft Model

Standard xenograft models using immunodeficient mice are not suitable for evaluating immunomodulatory antibodies like BI-1808, as these mice lack a functional immune system. Therefore, a humanized mouse model is required. This is typically achieved by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system, including human T cells, B cells, and NK cells.

Once the human immune system is established, human cancer cells are implanted to form tumors. This model allows for the in vivo evaluation of the antibody's ability to modulate the human immune response against a human tumor.

Expected Outcomes

Treatment with an effective anti-TNFR2 antibody in a humanized xenograft model is expected to result in:

  • Inhibition of tumor growth: A significant reduction in tumor volume and weight compared to control groups.

  • Depletion of intratumoral Tregs: A measurable decrease in the percentage of FOXP3+ Tregs within the tumor microenvironment.

  • Increased infiltration and activation of CD8+ T cells: An increase in the ratio of CD8+ T cells to Tregs and signs of T cell activation (e.g., increased granzyme B expression).

Data Presentation

The following tables represent hypothetical but realistic data from a study evaluating an anti-TNFR2 antibody in a humanized xenograft mouse model.

Table 1: Tumor Growth Inhibition in a Humanized Xenograft Model

Treatment GroupNumber of MiceMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101250 ± 150-
Anti-TNFR2 Antibody (10 mg/kg)10450 ± 8064
Anti-PD-1 Antibody (10 mg/kg)10800 ± 11036
Anti-TNFR2 + Anti-PD-110150 ± 4088

Table 2: Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes

Treatment GroupMean CD8+ T cells / mm² ± SEMMean FOXP3+ Tregs / mm² ± SEMCD8+/Treg Ratio
Vehicle Control50 ± 12100 ± 200.5
Anti-TNFR2 Antibody (10 mg/kg)150 ± 3030 ± 85.0
Anti-PD-1 Antibody (10 mg/kg)80 ± 1590 ± 180.9
Anti-TNFR2 + Anti-PD-1250 ± 4520 ± 512.5

Experimental Protocols

Generation of Humanized Mice

This protocol describes the generation of humanized mice using CD34+ hematopoietic stem cells.

Materials:

  • NOD/SCID/IL2Rγ-null (NSG) mice (6-8 weeks old)

  • Human CD34+ hematopoietic stem cells (HSCs)

  • Busulfan (B1668071) or other myeloablative agent

  • Sterile PBS

  • Flow cytometry antibodies for human CD45, CD3, CD4, CD8, CD19, and FOXP3

Procedure:

  • Myeloablation: Condition the NSG mice with a sublethal dose of irradiation or a myeloablative agent like busulfan to create space in the bone marrow for the human HSCs.

  • HSC Injection: 24 hours post-conditioning, inject approximately 1x10^5 human CD34+ HSCs intravenously (IV) into each mouse.

  • Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.

  • Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to confirm the presence of human immune cells (human CD45+). A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood.

Tumor Implantation and Treatment

Materials:

  • Human cancer cell line (e.g., a colorectal or melanoma cell line)

  • Matrigel or other basement membrane extract

  • Sterile PBS

  • Anti-TNFR2 antibody

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the human cancer cells to 80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each humanized mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, anti-TNFR2 antibody, anti-PD-1 antibody, combination therapy).

  • Drug Administration: Administer the antibodies or vehicle control via intraperitoneal (IP) or intravenous (IV) injection according to the desired dosing schedule (e.g., twice weekly for 3 weeks).

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or at the end of the study period.

Endpoint Analysis

Materials:

  • Flow cytometry antibodies

  • Immunohistochemistry (IHC) reagents

  • RNA/protein extraction kits

Procedure:

  • Tumor Excision: At the endpoint, carefully excise the tumors and weigh them.

  • Sample Processing:

    • Divide the tumor for different analyses:

      • Fix a portion in formalin for IHC analysis.

      • Prepare a single-cell suspension from a portion for flow cytometry analysis of tumor-infiltrating lymphocytes.

      • Snap-freeze a portion in liquid nitrogen for RNA or protein analysis.

  • Flow Cytometry: Stain the single-cell suspension with antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3) to quantify the different immune cell populations within the tumor.

  • Immunohistochemistry: Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the infiltration of CD8+ T cells and FOXP3+ Tregs.

Mandatory Visualizations

G cluster_tme Tumor Microenvironment cluster_drug Therapeutic Intervention Treg Regulatory T cell (Treg) CD8 CD8+ T cell Treg->CD8 Suppresses TumorCell Tumor Cell CD8->TumorCell Kills AntiTNFR2 Anti-TNFR2 Ab (BI-1808) TNFR2 TNFR2 AntiTNFR2->TNFR2 Blocks TNF-α Binding Depletes Tregs (FcγR) TNFR2->Treg Promotes Survival & Proliferation TNFa TNF-α TNFa->TNFR2 Binds & Activates

Caption: Mechanism of action of an anti-TNFR2 antibody in the tumor microenvironment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Humanization Generate Humanized Mice (12-16 weeks) Implantation Implant Tumor Cells Humanization->Implantation CellCulture Culture Human Tumor Cells CellCulture->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Randomization Randomize Mice Monitoring->Randomization Endpoint Endpoint Analysis Monitoring->Endpoint Treatment Administer Treatment Randomization->Treatment Treatment->Monitoring Continue Monitoring TumorAnalysis Tumor Weight & Volume Endpoint->TumorAnalysis FlowCytometry Flow Cytometry (TILs) Endpoint->FlowCytometry IHC Immunohistochemistry Endpoint->IHC

Caption: Experimental workflow for evaluating an anti-TNFR2 antibody in a humanized xenograft model.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to OS 1808 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OS 1808 (also known as BI-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] By blocking the interaction of TNFR2 with its ligand, TNF-α, this compound exerts a potent anti-tumor effect.[1][2] This is primarily achieved through the FcγR-dependent depletion of regulatory T cells (Tregs) within the tumor microenvironment, leading to an expansion of intratumoral CD8+ T cells and the modulation of innate immune cells such as myeloid cells.[2][4][5] Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of this compound by enabling the precise identification and quantification of these key immune cell populations.[6][7]

These application notes provide detailed protocols for the flow cytometric analysis of immune cell populations in response to this compound treatment, focusing on immunophenotyping of tumor-infiltrating lymphocytes (TILs) and myeloid cells.

Data Presentation

The following tables summarize representative quantitative data obtained from clinical studies of BI-1808, illustrating the expected effects on Treg depletion and the CD8+/Treg ratio in the tumor microenvironment.

Table 1: Effect of this compound on Regulatory T Cell Depletion in Peripheral Blood

Treatment GroupTimepointMean Percentage of Tregs (% of CD4+ T cells)
BaselinePre-treatment5.8%
This compound (1000 mg)Post-treatment1.2%

Data adapted from a clinical trial of BI-1808, demonstrating a substantial depletion of regulatory T cells in peripheral blood following treatment.[5]

Table 2: Modulation of Intratumoral CD8+ T cell to Regulatory T cell Ratio by this compound

Patient IDPre-treatment CD8+/Treg RatioPost-treatment CD8+/Treg RatioFold Change
Patient 11.54.53.0
Patient 20.83.24.0
Patient 32.17.33.5

This table illustrates the increase in the ratio of CD8+ T cells to regulatory T cells within the tumor microenvironment following BI-1808 treatment, as quantified by immunofluorescence staining of tumor biopsies.[5] A similar trend is expected when analyzing dissociated tumors by flow cytometry.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

OS_1808_Mechanism_of_Action Mechanism of Action of this compound (BI-1808) cluster_effects Effects of this compound Treatment Treg Regulatory T cell (Treg) (High TNFR2 expression) CD8_T_cell CD8+ T cell (Effector Function) Treg->CD8_T_cell Suppression Tumor_cell Tumor Cell Treg->Tumor_cell Treg_depletion Treg Depletion Myeloid_cell Myeloid Cell (e.g., MDSC) Myeloid_modulation Modulation of Myeloid Cells OS1808 This compound (BI-1808) OS1808->Treg Binds to TNFR2 CD8_expansion CD8+ T cell Expansion and Activation Treg_depletion->CD8_expansion Anti_tumor_immunity Enhanced Anti-Tumor Immunity CD8_expansion->Anti_tumor_immunity Myeloid_modulation->Anti_tumor_immunity Anti_tumor_immunity->Tumor_cell Tumor Cell Killing Flow_Cytometry_Workflow_and_Gating Flow Cytometry Workflow and Gating Strategy cluster_workflow Experimental Workflow cluster_gating Gating Strategy for Tregs start Start: Tumor Dissociation stain Antibody Staining (Surface & Intracellular) start->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze gate1 Gate on Singlets acquire->gate1 Export .fcs files end_node End: Results analyze->end_node gate2 Gate on Live Cells gate1->gate2 gate3 Gate on CD45+ Leukocytes gate2->gate3 gate4 Gate on CD3+ T cells gate3->gate4 gate5 Gate on CD4+ Helper T cells gate4->gate5 gate6 Gate on CD25+ FoxP3+ Tregs gate5->gate6

References

Application Notes and Protocols: BI-1808 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a key immune checkpoint receptor, and its expression is notably upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment (TME).[3] These Tregs are highly suppressive and represent a significant barrier to effective anti-tumor immunity. BI-1808 is designed to overcome this immunosuppression and has shown promise both as a monotherapy and in combination with other immunotherapeutic agents.[2][3]

This document provides detailed application notes and protocols for the use of BI-1808, with a particular focus on its combination with the anti-PD-1 antibody, pembrolizumab (B1139204).

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism of action:[1][4][5]

  • TNFR2 Blockade: BI-1808 binds to TNFR2, preventing its interaction with its ligand, TNF-α. This action inhibits TNFR2-mediated signaling, which is crucial for the survival and expansion of Tregs.[1][5]

  • FcγR-Dependent Depletion of Tregs: As an IgG1 antibody, BI-1808's Fc region engages with Fcγ receptors (FcγR) on effector immune cells, such as Natural Killer (NK) cells. This interaction leads to antibody-dependent cell-mediated cytotoxicity (ADCC) and the subsequent depletion of intratumoral Tregs.

  • Expansion of CD8+ T Cells: By reducing the number and suppressive function of Tregs, BI-1808 fosters a more favorable TME for the expansion and activation of cytotoxic CD8+ T cells, which are critical for tumor cell killing.[1]

  • Modulation of Innate Immune Cells: Preclinical data suggests that BI-1808 also modulates the activity of innate immune cells, including neutrophils and myeloid cells, further contributing to the anti-tumor immune response.

The combination of BI-1808 with an anti-PD-1 antibody like pembrolizumab offers a synergistic approach. While BI-1808 targets the Treg-mediated immunosuppression by acting on the TNFR2 pathway, pembrolizumab blocks the PD-1/PD-L1 axis, releasing the brakes on effector T cells. This dual strategy aims to comprehensively dismantle the immune evasion mechanisms of cancer cells.

Signaling Pathway Diagram

BI1808_Mechanism_of_Action BI-1808 Mechanism of Action cluster_TME Tumor Microenvironment (TME) cluster_outcomes Therapeutic Outcomes Treg Regulatory T cell (Treg) TNFR2 TNFR2 CD8_T_cell CD8+ T cell Treg->CD8_T_cell Suppression Tumor_Cell Tumor Cell CD8_T_cell->Tumor_Cell PD1 PD-1 Tumor_Cell->CD8_T_cell PDL1 PD-L1 NK_Cell NK Cell NK_Cell->Treg FcR FcγR BI1808 BI-1808 BI1808->TNFR2 Blocks TNF-α binding BI1808->FcR Binds Treg_depletion Treg Depletion BI1808->Treg_depletion Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks PD-L1 binding CD8_expansion CD8+ T cell Expansion and Activation Pembrolizumab->CD8_expansion Treg_depletion->CD8_expansion Tumor_regression Tumor Regression CD8_expansion->Tumor_regression

Caption: Mechanism of BI-1808 as a monotherapy and in combination with Pembrolizumab.

Quantitative Data Summary

The following tables summarize the quantitative data from the Phase 1/2a clinical trial (NCT04752826) of BI-1808 as a single agent and in combination with pembrolizumab.

Table 1: BI-1808 Monotherapy Dose Escalation and Efficacy
Dose LevelNumber of Patients (as of Jan 12, 2024)Best Overall Response (Solid Tumors)
25 mg31 (across all doses)1 partial response (iPR)
75 mg6 stable disease (SD)
225 mg
675 mg
1000 mg

Data from 20 evaluable patients with advanced solid malignancies.[4]

Table 2: BI-1808 Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL)
Date ReportedNumber of Evaluable PatientsComplete Response (CR)Partial Response (PR)Stable Disease (SD)Disease Control Rate
Sep 20244031100%
Jun 20259135100%
Table 3: BI-1808 and Pembrolizumab Combination Therapy Dose Escalation and Efficacy
BI-1808 Dose LevelPembrolizumab DoseNumber of Patients (as of Jan 12, 2024)Best Overall Response
225 mg200 mg Q3W13 (across both doses)1 stable disease (SD) out of 4 patients
675 mg200 mg Q3W
1000 mg200 mg Q3W

Note: The combination therapy is administered every 3 weeks (Q3W).[4][6]

Experimental Protocols

Preclinical Evaluation of BI-1808

Objective: To assess the safety, tolerability, and anti-tumor activity of BI-1808 in preclinical models.

Methodologies:

  • In Vitro T-cell Stimulation Assays:

    • Purpose: To evaluate the effect of BI-1808 on T-cell activation and cytokine release.

    • Protocol Outline:

      • Isolate human peripheral blood mononuclear cells (PBMCs).

      • Culture PBMCs in the presence of T-cell activators (e.g., anti-CD3/CD28 antibodies).

      • Treat the cultures with varying concentrations of BI-1808.

      • After a defined incubation period (e.g., 24-72 hours), assess T-cell proliferation (e.g., using CFSE dilution assays) and cytokine production (e.g., using ELISA or multiplex bead assays for IFN-γ, TNF-α, etc.).

  • Humanized Mouse Models:

    • Purpose: To evaluate the in vivo efficacy and mechanism of action of BI-1808 in a system with a humanized immune component.

    • Protocol Outline:

      • Engraft immunodeficient mice with human hematopoietic stem cells or PBMCs to reconstitute a human immune system.

      • Implant human tumor xenografts.

      • Once tumors are established, treat mice with BI-1808, a murine surrogate, or a combination with an anti-PD-1 antibody.

      • Monitor tumor growth over time.

      • At the end of the study, harvest tumors and lymphoid organs for immunophenotyping by flow cytometry to analyze the frequency and activation state of human immune cell subsets (e.g., Tregs, CD8+ T cells).

  • Toxicology Studies in Non-Human Primates (NHPs):

    • Purpose: To evaluate the safety and tolerability of BI-1808 at various dose levels.[7]

    • Protocol Outline:

      • Administer BI-1808 intravenously to cynomolgus monkeys at doses up to 200 mg/kg weekly for four consecutive weeks.[7]

      • Monitor for clinical signs of toxicity.

      • Collect blood samples for hematology, clinical chemistry, and pharmacokinetic analysis.

      • Perform histopathological examination of tissues at the end of the study.

Clinical Trial Protocol: NCT04752826 (Phase 1/2a)

Title: A Phase 1/2a, Open-Label, Dose-Escalation, Multicenter, First-in-Human Study of BI-1808 as a Single Agent and in Combination with Pembrolizumab in Subjects with Advanced Malignancies.[8]

Objectives:

  • Primary: To evaluate the safety and tolerability of BI-1808 as a single agent and in combination with pembrolizumab, and to determine the recommended Phase 2 dose (RP2D).[6]

  • Secondary: To assess the preliminary anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD) of BI-1808 alone and in combination.[6]

Study Design: This is a two-phase study:[9]

  • Phase 1 (Dose Escalation):

    • Part A (Monotherapy): Patients receive escalating doses of BI-1808 to determine the single-agent RP2D.

    • Part B (Combination): Patients receive escalating doses of BI-1808 in combination with a fixed dose of pembrolizumab to determine the combination RP2D.

  • Phase 2a (Dose Expansion):

    • Part A (Monotherapy): Patients with specific tumor types (e.g., ovarian cancer, melanoma, T-cell lymphomas) are enrolled to further evaluate the safety and efficacy of BI-1808 at the RP2D.

    • Part B (Combination): Patients with specific tumor types (e.g., non-small cell lung cancer, ovarian cancer, melanoma, T-cell lymphomas) are enrolled to evaluate the combination therapy at the RP2D.

Patient Population:

  • Adults with advanced solid tumors or T-cell lymphomas who have progressed on standard therapy.

Treatment Regimen:

  • BI-1808 is administered as an intravenous (IV) infusion every 3 weeks.

  • Pembrolizumab is administered as a flat-dose IV infusion every 3 weeks in the combination cohorts.

Key Assessments:

  • Safety: Monitoring of adverse events (AEs), dose-limiting toxicities (DLTs), and laboratory parameters.

  • Efficacy: Tumor response assessed by RECIST and iRECIST criteria.

  • Pharmacokinetics: Measurement of BI-1808 serum concentrations.

  • Pharmacodynamics:

    • Receptor occupancy (RO) of TNFR2 on peripheral blood immune cells.

    • Levels of soluble TNFR2 (sTNFR2) in serum.

    • Immunophenotyping of peripheral blood and tumor tissue to assess changes in Treg and CD8+ T-cell populations.

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow BI-1808 Phase 1/2a Clinical Trial Workflow (NCT04752826) cluster_screening Screening & Enrollment cluster_phase1 Phase 1: Dose Escalation cluster_phase2a Phase 2a: Dose Expansion cluster_assessments Assessments (All Phases) Screening Patient Screening (Advanced Solid Tumors or T-Cell Lymphoma) Enrollment Enrollment Screening->Enrollment PartA_Mono Part A: Monotherapy BI-1808 Dose Escalation (25, 75, 225, 675, 1000 mg) Enrollment->PartA_Mono PartB_Combo Part B: Combination BI-1808 Dose Escalation (225, 675, 1000 mg) + Pembrolizumab (200 mg) Enrollment->PartB_Combo RP2D_determination Determine Recommended Phase 2 Dose (RP2D) (sRP2D & cRP2D) PartA_Mono->RP2D_determination Safety Safety & Tolerability PK Pharmacokinetics PD Pharmacodynamics (RO, sTNFR2, Immune Cells) PartB_Combo->RP2D_determination PartA_Expansion Part A: Monotherapy Expansion (sRP2D) - Ovarian Cancer - Melanoma - T-Cell Lymphoma RP2D_determination->PartA_Expansion PartB_Expansion Part B: Combination Expansion (cRP2D) - NSCLC - Ovarian Cancer - Melanoma - T-Cell Lymphoma RP2D_determination->PartB_Expansion Efficacy Efficacy (RECIST/iRECIST)

Caption: Workflow of the BI-1808 Phase 1/2a clinical trial.

Conclusion

BI-1808 represents a novel immunotherapeutic strategy targeting TNFR2 to deplete immunosuppressive Tregs and enhance anti-tumor immunity. Early clinical data has demonstrated a favorable safety profile and encouraging signs of efficacy, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab. The ongoing Phase 1/2a trial will provide further insights into the therapeutic potential of this combination across various solid tumors and T-cell lymphomas. The protocols and data presented herein provide a comprehensive overview for researchers and drug development professionals working with or interested in BI-1808 and similar therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting the TNFR2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor 2 (TNFR2), also known as TNFRSF1B, is a critical immune checkpoint and a promising therapeutic target in oncology and autoimmune diseases.[1] Unlike the ubiquitously expressed TNFR1, TNFR2 expression is primarily restricted to immune cells, including regulatory T cells (Tregs), and is implicated in tumor expansion and survival.[1][2][3] The therapeutic antibody BI-1808 (mistakenly referred to as OS 1808) is a first-in-class human IgG1 monoclonal antibody that targets TNFR2.[1][4] Its mechanism involves blocking the interaction with its ligand, TNF-α, and mediating FcγR-dependent depletion of intratumoral Tregs, which in turn enhances CD8+ T cell-mediated anti-tumor immunity.[1][2][4][5]

The development of novel small-molecule or biologic modulators of the TNFR2 pathway necessitates robust high-throughput screening (HTS) assays.[6] This document provides detailed application notes and protocols for three distinct HTS assays designed to identify and characterize new TNFR2-targeting compounds: a competitive binding assay, a cell-based reporter assay, and a Treg proliferation assay. These assays provide a framework for the primary screening and secondary validation of potential therapeutic candidates.

TNFR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of TNF-α to TNFR2, leading to the activation of the NF-κB pathway and subsequent effects on T-cell function.

TNFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR2 TNFR2 Receptor TNFa->TNFR2 Binds TRAF2 TRAF2 TNFR2->TRAF2 Recruits cIAP cIAP1/2 TRAF2->cIAP IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Promotes Treg Treg Proliferation & Survival Gene_Expression->Treg

Caption: TNFR2 signaling cascade initiated by TNF-α binding.

Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

Objective: To identify compounds that disrupt the interaction between TNF-α and the extracellular domain of TNFR2.

Principle: This assay quantifies the binding of a fluorescently labeled TNF-α ligand to a tagged TNFR2 receptor protein. A high FRET signal is generated when the donor (on TNFR2) and acceptor (on TNF-α) fluorophores are in close proximity. Compounds that compete with TNF-α for binding to TNFR2 will disrupt this interaction, leading to a decrease in the FRET signal. This assay is well-suited for HTS due to its robustness, low background, and miniaturization capability.[6]

Experimental Protocol

Materials:

  • Recombinant Human TNFR2-6xHis tag (extracellular domain)

  • Biotinylated Human TNF-α

  • HTRF Donor: Europium Cryptate anti-6xHis (Eu-K)

  • HTRF Acceptor: Streptavidin-d2 (SA-d2)

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4

  • Test Compounds (dissolved in DMSO)

  • 384-well, low-volume, white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds or DMSO (negative control) into the assay plate wells using an acoustic dispenser.

  • Reagent Preparation:

    • Prepare a 2X solution of TNFR2-6xHis and Eu-K in assay buffer.

    • Prepare a 2X solution of Biotin-TNF-α and SA-d2 in assay buffer.

  • Dispensing:

    • Add 5 µL of the 2X TNFR2-6xHis/Eu-K solution to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 5 µL of the 2X Biotin-TNF-α/SA-d2 solution to initiate the binding reaction.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using positive (no TNF-α) and negative (DMSO) controls.

    • Calculate the percent inhibition for each test compound.

    • Generate dose-response curves for "hit" compounds to determine their IC50 values.

Data Presentation
ParameterDescriptionTarget Value
IC50 (BI-1808) Concentration of BI-1808 surrogate causing 50% inhibition of TNF-α/TNFR2 binding.~1-10 nM
Z'-factor A measure of assay quality and statistical effect size.≥ 0.5
Signal-to-Background Ratio of the signal from the negative control to the positive control.> 5
%CV (Controls) Coefficient of variation for control wells.< 15%

Experimental Workflow

HTRF_Workflow start_node Start A Add 2X TNFR2-His/Eu-K (5 µL) start_node->A 1. Compound Plating (50 nL) process_node process_node decision_node decision_node end_node End B Add 2X Biotin-TNF-α/SA-d2 (5 µL) A->B 2. Incubate 30 min C Read HTRF Signal (620nm & 665nm) B->C 3. Incubate 2 hr D Hits Identified? C->D 4. Analyze Data D->end_node Yes E Screen Complete D->E No E->end_node

Caption: Workflow for the TNFR2 competitive binding HTS assay.

Application Note 2: NF-κB Reporter Gene Assay

Objective: To identify compounds that modulate TNFR2-mediated NF-κB signaling in a cellular context.

Principle: This cell-based assay utilizes a stable cell line (e.g., HEK293) engineered to co-express human TNFR2 and a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of TNFR2 by TNF-α leads to the translocation of NF-κB to the nucleus and subsequent expression of luciferase. Agonists will increase the luminescent signal, while antagonists will inhibit the TNF-α-induced signal.

Experimental Protocol

Materials:

  • HEK293 cell line stably expressing human TNFR2 and an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotics.

  • Recombinant Human TNF-α.

  • Luciferase detection reagent (e.g., Bright-Glo™).

  • Test Compounds (dissolved in DMSO).

  • 384-well, solid white, tissue culture-treated assay plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed 5,000 cells per well in 20 µL of culture medium into the assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of test compounds or controls to the wells.

  • Stimulation: Add 5 µL of TNF-α solution (final concentration at EC80) to all wells except for the unstimulated controls.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Lysis and Signal Detection:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 25 µL of luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO controls.

    • Calculate percent activation (for agonists) or percent inhibition (for antagonists).

    • Determine EC50 (for agonists) or IC50 (for antagonists) from dose-response curves.

Data Presentation
ParameterDescriptionTarget Value
EC50 (TNF-α) Concentration of TNF-α producing 50% of the maximal signal.~0.1-1 ng/mL
IC50 (Antagonist) Concentration of a control antagonist causing 50% inhibition.Compound-specific
Z'-factor A measure of assay quality for the stimulated vs. unstimulated signal.≥ 0.5
Signal-to-Background Ratio of the TNF-α stimulated signal to the unstimulated signal.> 10

Experimental Workflow

Reporter_Assay_Workflow A 1. Seed TNFR2/NF-κB Reporter Cells (5,000 cells/well) B 2. Incubate 24 hours A->B C 3. Add Test Compounds (50 nL) B->C D 4. Add TNF-α Stimulant (EC80 concentration) C->D E 5. Incubate 6 hours D->E F 6. Add Luciferase Reagent & Incubate 5 min E->F G 7. Read Luminescence F->G H 8. Analyze Data & Identify Hits G->H

Caption: Workflow for the TNFR2 NF-κB reporter gene HTS assay.

Application Note 3: Regulatory T-Cell (Treg) Proliferation Assay

Objective: To identify compounds that inhibit the proliferation and survival of TNFR2-expressing regulatory T-cells, mimicking the depletion mechanism of BI-1808.[1][2][7]

Principle: This assay measures the viability of primary human Tregs or a TNFR2-positive T-cell line. Since TNFR2 signaling promotes Treg proliferation and survival, compounds that block this pathway are expected to reduce cell viability. Cell viability is quantified using a luminescent ATP-based assay (e.g., CellTiter-Glo®), where the signal is directly proportional to the number of viable cells.

Experimental Protocol

Materials:

  • Isolated primary human Tregs or a suitable TNFR2+ T-cell lymphoma cell line (e.g., from CTCL).[7]

  • Cell Culture Medium: RPMI-1640, 10% FBS, IL-2 (for primary Tregs).

  • Recombinant Human TNF-α.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Test Compounds (dissolved in DMSO).

  • 384-well, solid white, tissue culture-treated assay plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed 2,000 Tregs per well in 25 µL of culture medium containing a suboptimal concentration of IL-2 and a stimulating concentration of TNF-α.

  • Compound Addition: Add 50 nL of test compounds or controls to the wells. A known inhibitor of T-cell proliferation can be used as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation relative to DMSO-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) for active compounds from dose-response curves.

Data Presentation
ParameterDescriptionTarget Value
GI50 (Control) Concentration of a control inhibitor causing 50% growth inhibition.Compound-specific
Z'-factor A measure of assay quality based on positive and negative controls.≥ 0.5
Assay Window The fold difference between the signals of the negative and positive controls.> 3
%CV (Controls) Coefficient of variation for control wells.< 20%

Logical Relationship Diagram

Treg_Assay_Logic TNFa TNF-α TNFR2 TNFR2 on Treg TNFa->TNFR2 Activates Prolif_Signal Pro-survival Signaling TNFR2->Prolif_Signal No_Signal Signal Blocked TNFR2->No_Signal Treg_Prolif Treg Proliferation (High ATP) Prolif_Signal->Treg_Prolif Leads to Inhibitor Test Compound (Antagonist) Inhibitor->TNFR2 Blocks Inhibition Growth Inhibition (Low ATP) No_Signal->Inhibition Leads to

Caption: Logical flow of the Treg proliferation HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common insolubility issues encountered during experiments with poorly soluble compounds. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?

A1: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing or mixing vigorously.[1] This rapid dispersion can help prevent immediate precipitation.[1]

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[1]

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and remains consistent across all experiments.[1] Always include a vehicle control with the same final DMSO concentration.[1]

  • Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate.[1] However, be cautious as excessive heat can degrade the compound.

  • Sonication: Use a sonicator to break down precipitate particles and facilitate redissolution.[1]

Q2: I am observing high variability between my replicate wells in a cell-based assay. Could this be related to compound solubility?

A2: Yes, high variability is often a sign of poor compound solubility and aggregation.[2] Inconsistent amounts of soluble, active compound in each well can lead to significant differences in the observed biological response. To troubleshoot this, consider the following:

  • Visually Inspect Wells: Before adding your detection reagents, carefully inspect the assay plate under a microscope for any signs of precipitation.

  • Re-evaluate Solubilization Protocol: Review your compound solubilization and dilution steps to ensure consistency. Refer to the strategies outlined in Q1.

  • Consider Compound Aggregation: Poorly soluble compounds can form aggregates, especially at higher concentrations, which can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and inconsistent results.[2]

Q3: Are there alternative solvents or formulations I can use to improve the solubility of my compound?

A3: If DMSO is not providing adequate solubility or is causing cellular toxicity at the required concentration, several alternatives can be explored. The choice of solvent depends on the physicochemical properties of your compound and the specific requirements of your experiment.

  • Co-solvents: Using a combination of solvents can sometimes improve solubility. For example, a mixture of ethanol (B145695) and water or PEG 400 and water might be effective.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1]

  • Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or polymers can be necessary to achieve the desired concentration and bioavailability.[2]

Data Presentation: Solubility of a Model Compound in Common Solvents

The following table provides a general guide to the solubility of a hypothetical poorly soluble compound in various solvents. Note that optimal solvent selection is compound-specific and requires experimental validation.

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSOPolar Aprotic10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[1]
EthanolPolar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
PBS (pH 7.4)Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.Very low solubility for many small molecule inhibitors.[1]
PEG 400PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[1]High viscosity; may not be suitable for all in vitro applications.[1]
1 N HCl / 1 N NaOHAcid/BaseFormulation dependentCan solubilize basic/acidic compounds by forming salts.[1]Extreme pH can degrade the compound and is not suitable for most biological assays.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Serial Dilution for Cellular Assays
  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[1]

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Insolubility start Compound Precipitation Observed check_protocol Review Solubilization Protocol start->check_protocol optimize_dilution Optimize Dilution Method (Add DMSO to buffer) check_protocol->optimize_dilution Issue Persists intermediate_dilutions Use Intermediate Dilutions in DMSO optimize_dilution->intermediate_dilutions Issue Persists successful_solubilization Compound Solubilized optimize_dilution->successful_solubilization Resolved gentle_warming Gentle Warming (37°C) intermediate_dilutions->gentle_warming Issue Persists intermediate_dilutions->successful_solubilization Resolved sonication Sonication gentle_warming->sonication Issue Persists gentle_warming->successful_solubilization Resolved alternative_solvents Explore Alternative Solvents/Formulations sonication->alternative_solvents Issue Persists sonication->successful_solubilization Resolved alternative_solvents->successful_solubilization Resolved

Caption: A logical workflow for troubleshooting compound insolubility.

signaling_pathway Hypothetical Signaling Pathway Affected by Compound Insolubility receptor Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression compound_x Insoluble Compound X (Aggregates) compound_x->kinase1 Non-specific Inhibition compound_x->kinase2 Non-specific Inhibition

Caption: Impact of compound insolubility on a signaling pathway.

References

Off-target effects of OS 1808 and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OS-1808, also known as BI-1808. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unintended effects of this anti-TNFR2 monoclonal antibody and strategies for their management during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is OS-1808 and what is its primary mechanism of action?

A1: OS-1808 (BI-1808) is a first-in-class, fully human IgG1 monoclonal antibody that specifically targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Its primary mechanism of action is to block the binding of TNF-α to TNFR2. This blockade leads to the FcγR-dependent depletion of highly immunosuppressive tumor-associated regulatory T cells (Tregs), which express high levels of TNFR2, and promotes the expansion of anti-tumor CD8+ T cells within the tumor microenvironment.[3][4]

Q2: What are "off-target" effects in the context of a monoclonal antibody like OS-1808?

A2: For a highly specific monoclonal antibody like OS-1808, "off-target" effects are less about binding to entirely unrelated proteins (a common concern with small molecules) and more about two other categories of unintended effects:

  • On-Target, Off-Tumor Effects: These are effects that occur when OS-1808 binds to its intended target, TNFR2, but on normal, non-cancerous cells that also express this receptor.

  • Immune-Related Adverse Events (irAEs): As an immunomodulatory agent, OS-1808 is designed to activate an anti-tumor immune response. This heightened immune activity can sometimes lead to inflammatory side effects in various organ systems.

Preclinical toxicology studies in non-human primates have shown that BI-1808 is well-tolerated at doses up to 200 mg/kg, with no signs of harmful cytokine release.[1]

Q3: Which normal tissues or cells express TNFR2, and what are the potential implications of targeting it?

A3: TNFR2 expression in healthy tissues is quite restricted, which contributes to the favorable safety profile of OS-1808.[1] Besides its high expression on tumor-infiltrating Tregs, TNFR2 is also found on other cell types:

  • Immune Cells: Including certain subsets of T and B cells, and myeloid cells.[5]

  • Endothelial Cells: TNFR2 signaling is involved in angiogenesis and vascular repair.[6][7]

  • Neuronal Cells: TNFR2 signaling is generally considered neuroprotective.[5][8]

Targeting TNFR2 in these non-cancerous cells could theoretically interfere with their normal function. However, clinical data for BI-1808 has not indicated significant issues in these areas to date.[9][10]

Q4: What is the overall safety profile of OS-1808 (BI-1808) observed in clinical trials?

A4: Clinical trials of BI-1808 have consistently demonstrated a favorable safety profile and excellent tolerability.[9][10][11] As a monotherapy, there have been no reports of Grade 3 or Grade 4 adverse events.[10][11] All treatment-related adverse events reported have been classified as mild or moderate (Grade 1-2).[10][12]

Troubleshooting Guide: Managing Potential Adverse Events

This guide provides troubleshooting for potential issues and adverse events (AEs) that may be observed during experiments with OS-1808, based on available clinical data.

Issue 1: Observing Skin Reactions in Experimental Subjects

Symptoms: Increased skin peeling, erythema (redness), and pruritus (itching), particularly in the initial weeks of treatment.[10]

Potential Cause: These "disease flares," especially in cutaneous T-cell lymphoma (CTCL) models, are considered to be related to the on-target immune activation mechanism of OS-1808, resulting from the depletion of Tregs and the influx of activated CD8+ T cells into the skin.[10]

Mitigation and Management Strategy:

  • Monitoring: Closely monitor the severity and progression of skin reactions.

  • Grading: Grade the severity of the reaction according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Symptomatic Treatment: For mild to moderate (Grade 1-2) reactions, consider topical corticosteroids and/or oral antihistamines for symptomatic relief.

  • Dose Interruption: If reactions become severe (Grade 3 or higher), consider interrupting the administration of OS-1808 until symptoms resolve to Grade 1 or baseline.

Issue 2: General Immune-Related Adverse Events (irAEs)

While severe irAEs have not been a prominent feature of OS-1808 monotherapy, its immunomodulatory mechanism means that researchers should be vigilant for a range of potential immune-mediated side effects.

Potential Symptoms: While specific data for OS-1808 is limited to mild events, general irAEs from immunotherapies can manifest as colitis, hepatitis, pneumonitis, endocrinopathies, and nephritis. In the BI-1808 combination therapy trial with pembrolizumab, one case of colitis was observed.[4]

Mitigation and Management Strategy:

The management of irAEs typically follows a grading-based algorithm.

  • Grade 1: Continue OS-1808 with close monitoring.

  • Grade 2: Consider holding OS-1808. Initiate low-dose corticosteroids (e.g., prednisone (B1679067) 0.5-1 mg/kg/day or equivalent). Resume treatment when symptoms and/or lab values return to Grade 1 or less.

  • Grade 3: Hold OS-1808 and initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). Corticosteroids should be tapered over at least 4-6 weeks upon improvement.

  • Grade 4: Permanently discontinue OS-1808.

Data Presentation

Table 1: Summary of OS-1808 (BI-1808) Safety Profile from Clinical Trials (Monotherapy)

Adverse Event (AE) CategorySeverityFrequency/CommentsCitations
Overall AEs Grade 1-2All reported treatment-related AEs were mild or moderate.[10][11][12]
Grade 3-4No Grade 3 or higher AEs have been observed with monotherapy.[10][11]
Infusion-Related Reactions (IRR) Grade 1-25 cases of mild to moderate IRR were observed in one study.[3]
Specific AEs Mild to Moderate"Disease flares" (skin peeling, erythema, pruritus) noted in CTCL patients, considered on-target effects.[10]
AEs are evenly distributed across dose ranges with no specific organ class of concern identified.[3]

Experimental Protocols

Protocol 1: General Monitoring and Management of Immune-Related Adverse Events (irAEs)

Objective: To provide a standardized approach for the detection and management of potential irAEs during treatment with OS-1808.

Methodology:

  • Baseline Assessment: Before initiating treatment, perform a thorough physical examination, and collect baseline complete blood count (CBC), comprehensive metabolic panel (CMP), and thyroid function tests.

  • Ongoing Monitoring:

    • Educate personnel on the potential signs and symptoms of irAEs affecting different organ systems (skin, gastrointestinal, hepatic, pulmonary, endocrine).

    • Perform regular clinical assessments and laboratory monitoring (CBC, CMP) prior to each administration of OS-1808.

  • Grading of Toxicity:

    • Upon detection of a potential irAE, grade the severity using the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).

  • Management Algorithm:

    • Grade 1: Continue OS-1808 and increase monitoring frequency. Provide symptomatic treatment as needed.

    • Grade 2: Hold OS-1808 administration. Initiate systemic corticosteroids (e.g., oral prednisone at 0.5-1 mg/kg/day). Monitor for improvement. Once symptoms revert to ≤ Grade 1, consider re-initiating OS-1808 and taper corticosteroids over at least 4 weeks.

    • Grade 3 or 4: Hold or permanently discontinue OS-1808. Admit for hospital care if necessary. Initiate high-dose intravenous corticosteroids (e.g., methylprednisolone (B1676475) at 1-2 mg/kg/day). Consult with relevant specialists (e.g., gastroenterology, dermatology). Do not resume OS-1808 without careful consideration and specialist consultation.

Visualizations

OS-1808 (BI-1808) Mechanism of Action cluster_tme Tumor Microenvironment OS1808 OS-1808 (BI-1808) TNFR2_Treg TNFR2 on Treg OS1808->TNFR2_Treg Blocks Treg Regulatory T-cell (Treg) OS1808->Treg Leads to Depletion (FcγR-mediated) TNFR2_Treg->Treg Promotes Survival & Suppressive Function CD8 CD8+ T-cell Treg->CD8 Suppresses TumorCell Tumor Cell CD8->TumorCell Kills TNFa TNF-α TNFa->TNFR2_Treg Binds & Activates

Caption: Mechanism of action for OS-1808 (BI-1808) in the tumor microenvironment.

Workflow for Managing Potential Adverse Events Start Symptom or Adverse Event Observed Grade Grade Severity (CTCAE) Start->Grade Grade1 Grade 1 Grade->Grade1 Mild Grade2 Grade 2 Grade->Grade2 Moderate Grade34 Grade 3-4 Grade->Grade34 Severe ContinueTx Continue OS-1808 with Close Monitoring Grade1->ContinueTx HoldTx Hold OS-1808 Grade2->HoldTx Discontinue Permanently Discontinue OS-1808 Grade34->Discontinue Steroids Administer Corticosteroids HoldTx->Steroids Consult Consult Specialist Steroids->Consult Resume Resume when ≤ Grade 1 Steroids->Resume Discontinue->Steroids Resume->ContinueTx Yes Resume->HoldTx No

Caption: General workflow for the management of potential adverse events with OS-1808.

References

Technical Support Center: Interpreting Unexpected Results with BI-1808

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BI-1808, a first-in-class anti-tumor necrosis factor receptor 2 (TNFR2) antibody.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BI-1808?

A1: BI-1808 is a human IgG1 monoclonal antibody that targets TNFR2. Its primary mechanism of action is blocking the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[1][2] This blockade leads to FcγR-dependent depletion of intratumoral regulatory T cells (Tregs) and mediates the expansion of intratumoral CD8+ T cells, thereby enhancing anti-tumor immune responses.[1][2][3][4]

Q2: What are the expected immunological effects of BI-1808 based on preclinical and clinical studies?

A2: Preclinical and clinical studies have shown that BI-1808 can lead to several key immunological changes:

  • Depletion of intratumoral Tregs: A significant reduction in the population of regulatory T cells within the tumor microenvironment.[3][5]

  • Expansion of CD8+ T cells: An increase in the number of cytotoxic T lymphocytes within the tumor.[2][3]

  • Modulation of myeloid cells: Effects on other immune cells such as neutrophils and myeloid-derived suppressor cells (MDSCs).[3]

  • Changes in soluble TNFR2 (sTNFR2) levels: Treatment with BI-1808 has been correlated with a substantial increase in sTNFR2.[2][3]

  • Reversible changes in peripheral immune cells: Non-adverse and reversible increases in neutrophil counts and decreases in T cell counts have been observed in non-human primate studies.[3]

Troubleshooting Unexpected Experimental Outcomes

Issue 1: Inconsistent or No Significant Depletion of Intratumoral Tregs

Researchers may observe variability in the depletion of regulatory T cells within the tumor microenvironment.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Suboptimal BI-1808 Dose Verify the dose-response relationship in your experimental model. Preclinical studies show a clear relationship between dose, receptor occupancy, and efficacy.[1][3] Consider performing a dose-titration experiment.
Low FcγR Expression/Activity The mechanism of Treg depletion is FcγR-dependent.[1][3] Ensure the effector cells in your model (e.g., macrophages, NK cells) have adequate FcγR expression and are functional. Consider co-culture assays to assess FcγR-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).
Tumor Microenvironment Factors The tumor microenvironment can be highly immunosuppressive. Analyze the baseline immune cell infiltrate and cytokine profile of your tumor model. High levels of inhibitory cytokines or a dense stromal barrier may impede BI-1808 activity.
Timing of Analysis The kinetics of Treg depletion may vary. Perform a time-course experiment to identify the optimal time point for assessing Treg populations post-treatment.

Experimental Workflow for Investigating Inconsistent Treg Depletion

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Experimental Approaches cluster_3 Expected Outcome A Unexpected Result: Inconsistent Treg Depletion B Verify BI-1808 Dose and Receptor Occupancy A->B C Assess FcγR Expression and Functionality A->C D Characterize Tumor Microenvironment A->D E Optimize Timing of Analysis A->E F Dose-Titration Study B->F Leads to G In Vitro ADCC Assay C->G Leads to H Immunohistochemistry/ Flow Cytometry of TME D->H Leads to I Time-Course Analysis E->I Leads to J Optimized Protocol with Consistent Treg Depletion F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent Treg depletion.

Issue 2: Lack of CD8+ T Cell Expansion Despite Treg Depletion

Even with successful Treg depletion, the expected expansion of CD8+ T cells may not be observed.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Insufficient Tumor Antigens CD8+ T cell expansion requires the presence of recognizable tumor antigens. Evaluate the immunogenicity of your tumor model. Consider models with known neoantigens.
T Cell Exhaustion Chronic antigen exposure can lead to T cell exhaustion, characterized by the expression of inhibitory receptors like PD-1. BI-1808 has shown synergistic activity with anti-PD-1 antibodies.[1][2] Consider combination therapy with a PD-1 inhibitor.
Absence of Co-stimulatory Signals T cell activation requires co-stimulatory signals in addition to antigen presentation. Assess the expression of co-stimulatory molecules (e.g., CD80, CD86) on antigen-presenting cells within the tumor.
Inadequate Cytokine Support The local cytokine milieu may not be conducive to T cell proliferation and survival. Measure levels of key cytokines like IL-2, IL-12, and IFN-γ.

Signaling Pathway for BI-1808 Mediated Anti-Tumor Immunity

G cluster_0 BI-1808 Action cluster_1 Immune Cell Modulation cluster_2 Tumor Microenvironment BI1808 BI-1808 TNFR2 TNFR2 on Treg BI1808->TNFR2 Blocks TNF-α Treg Treg Depletion TNFR2->Treg FcγR-mediated CD8 CD8+ T Cell Treg->CD8 Reduces Suppression CD8_exp CD8+ T Cell Expansion CD8->CD8_exp Proliferation Tumor Tumor Cell CD8_exp->Tumor Tumor Cell Killing APC Antigen Presenting Cell APC->CD8 Antigen Presentation

Caption: BI-1808 mechanism of action in the tumor microenvironment.

Issue 3: Unexpected Systemic Immunological Changes

Researchers might observe systemic changes in immune cell populations that differ from the expected intratumoral effects.

Observed Changes and Interpretation:

Observed Systemic Change Interpretation and Considerations
Increased Neutrophil Counts Non-adverse and reversible increases in neutrophils have been reported in preclinical toxicology studies.[3] This is a known effect and is generally not considered adverse. Monitor the kinetics of this change to ensure it is transient.
Decreased Peripheral T Cell Counts Reversible decreases in peripheral T cells have also been observed.[3] This could be due to T cell redistribution to the tumor or other lymphoid organs. Correlate peripheral counts with intratumoral T cell infiltration.
Elevated Soluble TNFR2 (sTNFR2) A substantial increase in sTNFR2 is an expected pharmacodynamic marker of BI-1808 activity and correlates with receptor occupancy.[2][3] This indicates target engagement.

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Intratumoral Immune Cells

  • Tumor Dissociation: Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or similar device with appropriate enzymatic digestion (e.g., collagenase, DNase).

  • Cell Staining:

    • Wash the single-cell suspension in FACS buffer (PBS + 2% FBS).

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using software such as FlowJo to quantify the populations of interest (e.g., CD45+CD3+CD4+FoxP3+ for Tregs, CD45+CD3+CD8+ for cytotoxic T cells).

Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

  • Target Cell Preparation: Label TNFR2-expressing target cells (e.g., activated Tregs) with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Effector Cell Preparation: Isolate effector cells (e.g., NK cells or macrophages) from a healthy donor or your experimental model.

  • Co-culture: Co-culture the labeled target cells, effector cells, and varying concentrations of BI-1808 in a 96-well plate. Include appropriate controls (e.g., isotype control antibody, no antibody).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Lysis Measurement: Measure the release of the fluorescent dye or radioactive isotope into the supernatant, which is proportional to target cell lysis.

  • Calculation: Calculate the percentage of specific lysis for each condition.

References

Technical Support Center: BI-1808 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo application of BI-1808, a first-in-class anti-TNFR2 monoclonal antibody.[1][2] While the concept of "bioavailability" as it applies to orally administered small molecules is not relevant to intravenously administered monoclonal antibodies like BI-1808, this guide addresses the analogous challenges of optimizing its delivery, efficacy, and pharmacokinetic profile in vivo.

Frequently Asked Questions (FAQs)

Q1: How is the bioavailability of BI-1808 determined and can it be improved?

A1: For monoclonal antibodies (mAbs) like BI-1808 that are administered intravenously, bioavailability is considered to be 100% as the entire dose enters systemic circulation directly. Therefore, improving "bioavailability" in the traditional sense is not a relevant concept. However, researchers often aim to optimize the in vivo performance of mAbs, which involves ensuring the antibody reaches its target tissue, binds to its target effectively, and maintains a desirable pharmacokinetic profile. This can be achieved by optimizing the formulation, dosing regimen, and understanding the factors that influence its distribution and clearance.

Q2: What is the mechanism of action of BI-1808?

A2: BI-1808 is a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] By binding to TNFR2, which is highly expressed on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment, BI-1808 blocks the interaction with its ligand, TNF-α.[3][4] This action is believed to be FcγR-dependent and leads to the depletion of intratumoral Tregs and the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[3][5]

Q3: What are the key signaling pathways activated by TNFR2?

A3: TNFR2 activation primarily triggers the classical and alternative NF-κB signaling pathways.[6] It can also activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[7] Understanding these pathways is crucial for interpreting the downstream effects of BI-1808 treatment.

Troubleshooting In Vivo Experiments with BI-1808

This section provides solutions to common issues encountered during in vivo studies with BI-1808 and other monoclonal antibodies.

Problem Possible Cause Recommended Solution
High inter-animal variability in therapeutic response. Inconsistent dosing, differences in tumor implantation or size, or variable immune responses among animals.Ensure precise and consistent administration of BI-1808. Standardize tumor cell implantation techniques and start treatment when tumors reach a uniform size. Use a sufficient number of animals per group to account for biological variability.
Lack of efficacy in a preclinical model. The animal model may not be appropriate (e.g., lacks the correct immune cell populations or the target is not expressed). The dosing regimen may be suboptimal.Confirm TNFR2 expression in your tumor model. Consider using humanized mouse models if the antibody has low cross-reactivity with the murine target. Perform dose-ranging studies to determine the optimal therapeutic dose and schedule.[8]
Rapid clearance of the antibody from circulation. Formation of anti-drug antibodies (ADAs). Non-specific binding or rapid target-mediated drug disposition (TMDD).Use immunodeficient mouse strains or murine-surrogate antibodies in immunocompetent models to minimize ADA formation. Analyze the pharmacokinetic profile to understand the clearance mechanism.[9]
Poor tumor penetration. The large size of monoclonal antibodies can limit their diffusion into solid tumors.[10] High interstitial fluid pressure within the tumor.Investigate co-administration with agents that can enhance vascular permeability or modify the tumor microenvironment. Employ imaging techniques to assess antibody distribution.

Pharmacokinetic Parameters of Monoclonal Antibodies

The following table summarizes typical pharmacokinetic parameters for monoclonal antibodies, which can serve as a reference for designing and interpreting in vivo studies with BI-1808.

Parameter Description Typical Value Range (Humans) Considerations for Preclinical Studies
Half-life (t½) Time required for the antibody concentration in the plasma to decrease by half.11-30 days[11]Generally shorter in rodents than in humans.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Typically small, confined to plasma and extracellular fluid.Can be influenced by the animal species and disease state.
Clearance (CL) The rate at which the antibody is removed from the body.Low, contributing to a long half-life.Can be linear or non-linear (in cases of TMDD).[11]
Bioavailability (F) The fraction of the administered dose that reaches the systemic circulation.100% for intravenous administration. 50-90% for subcutaneous administration.[11]Subcutaneous administration in animal models may have different absorption kinetics.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells known to express TNFR2 into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dosing: Administer BI-1808 intravenously at various dose levels. The control group should receive a vehicle control (e.g., sterile PBS).

  • Efficacy Assessment: Monitor tumor growth and body weight throughout the study.

  • Endpoint: At the end of the study, collect tumors and other tissues for pharmacodynamic and histological analysis.

Protocol 2: Assessment of Antibody Plasma Concentration
  • Sample Collection: Collect blood samples from treated animals at various time points post-injection via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Process the blood to separate plasma and store at -80°C until analysis.

  • ELISA for Antibody Quantification:

    • Coat a 96-well plate with the target antigen (recombinant TNFR2).

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of known BI-1808 concentrations.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting signal using a plate reader.

  • Data Analysis: Calculate the concentration of BI-1808 in the plasma samples based on the standard curve.

Visualizations

TNFR2_Signaling_Pathway TNFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR2 TNFR2 TNF-alpha->TNFR2 Binds to TRAF2 TRAF2 TNFR2->TRAF2 Recruits PI3K PI3K TNFR2->PI3K cIAP cIAP TRAF2->cIAP NIK NIK TRAF2->NIK Activates (Alternative Pathway) IKK IKK cIAP->IKK Activates (Classical Pathway) p100/p52 p100/p52 NIK->p100/p52 Processes IkappaB/NF-kappaB IkappaB/NF-kappaB IKK->IkappaB/NF-kappaB Phosphorylates IkappaB NF-kappaB (p52/RelB) NF-kappaB (p52/RelB) p100/p52->NF-kappaB (p52/RelB) Translocates to Nucleus NF-kappaB (p50/p65) NF-kappaB (p50/p65) IkappaB/NF-kappaB->NF-kappaB (p50/p65) Translocates to Nucleus Akt Akt PI3K->Akt Activates Gene Transcription Gene Transcription Akt->Gene Transcription Promotes Survival NF-kappaB (p52/RelB)->Gene Transcription NF-kappaB (p50/p65)->Gene Transcription

Caption: Simplified diagram of the major signaling pathways downstream of TNFR2.

mAb_In_Vivo_Workflow Experimental Workflow for In Vivo mAb Efficacy Study cluster_preclinical_model Preclinical Model Development cluster_treatment_phase Treatment and Monitoring cluster_analysis Data Analysis and Endpoint Evaluation Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Animal Model Selection Animal Model Selection Animal Model Selection->Tumor Implantation Tumor Growth Measurement Tumor Growth Measurement Tumor Implantation->Tumor Growth Measurement Randomization Randomization Tumor Growth Measurement->Randomization mAb Administration mAb Administration Randomization->mAb Administration In-life Monitoring In-life Monitoring mAb Administration->In-life Monitoring Endpoint Collection Endpoint Collection In-life Monitoring->Endpoint Collection PK Analysis PK Analysis Endpoint Collection->PK Analysis PD Analysis PD Analysis Endpoint Collection->PD Analysis Histology Histology Endpoint Collection->Histology Efficacy Evaluation Efficacy Evaluation PK Analysis->Efficacy Evaluation PD Analysis->Efficacy Evaluation Histology->Efficacy Evaluation

Caption: A typical experimental workflow for an in vivo monoclonal antibody efficacy study.

References

OS 1808 not showing expected phenotype in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BI-1808. The following information is intended to help address potential issues that may arise during in vitro cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is BI-1808 and what is its mechanism of action?

A1: BI-1808 is a fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] Its primary mechanism of action is to block the interaction between TNFR2 and its ligand, TNF-α.[1][4] This interaction leads to two key downstream effects in the tumor microenvironment: the depletion of regulatory T cells (Tregs) and the expansion and activation of CD8+ effector T cells.[1][2][5] The depletion of Tregs is dependent on the Fcγ receptor (FcγR).[1]

Q2: What is the expected phenotype of BI-1808 in an in vitro cell-based assay?

A2: In an appropriate in vitro co-culture system containing immune cells (such as peripheral blood mononuclear cells - PBMCs), treatment with BI-1808 is expected to result in:

  • A decrease in the percentage of regulatory T cells (Tregs), which can be identified by markers such as CD4+ and FoxP3+.

  • An increase in the proliferation and activation of CD8+ T cells. Activated CD8+ T cells may show increased expression of markers like Granzyme B.[6]

Q3: What cell types are most suitable for studying the effects of BI-1808?

A3: Since the activity of BI-1808 is dependent on the presence of specific immune cell populations, primary human cells such as PBMCs are the most relevant system for in vitro studies. It is important to use cell populations that contain Tregs and CD8+ T cells to observe the expected phenotype. The target of BI-1808, TNFR2, is particularly upregulated on tumor-associated Tregs.[7][8][9]

Q4: Is BI-1808 active as a single agent?

A4: Yes, BI-1808 has demonstrated single-agent activity in both preclinical models and clinical trials.[1][7]

Troubleshooting Guide: BI-1808 Not Showing Expected Phenotype

If you are not observing the expected Treg depletion or CD8+ T cell expansion in your cellular assays with BI-1808, please review the following potential causes and solutions.

Problem: No significant decrease in Treg population
Possible Cause Troubleshooting Steps
Suboptimal Antibody Concentration Titrate BI-1808 across a range of concentrations to determine the optimal dose for your specific cell system.
Incorrect Cell Culture Conditions Ensure that the cell culture medium and supplements are appropriate for maintaining the health and responsiveness of primary immune cells.
Low TNFR2 Expression on Target Cells Confirm the expression of TNFR2 on your Treg population using flow cytometry. TNFR2 expression can vary between donors and under different culture conditions.
Issues with Fcγ Receptor-Expressing Cells The Treg depletion mechanism of BI-1808 is FcγR-dependent. Ensure that your co-culture system includes a sufficient number of FcγR-expressing cells (e.g., NK cells, monocytes).
Problems with Flow Cytometry Staining or Gating Review your flow cytometry panel and gating strategy for identifying Tregs (e.g., CD3+, CD4+, CD25+, FoxP3+). Use appropriate controls, such as fluorescence minus one (FMO) controls, to accurately set your gates.
Cell Viability Issues High levels of cell death can affect the reliability of your results. Use a viability dye to exclude dead cells from your analysis.
Problem: No significant increase in CD8+ T cell expansion or activation
Possible Cause Troubleshooting Steps
Insufficient Co-stimulation CD8+ T cell activation and expansion often require additional co-stimulatory signals. Ensure your assay includes appropriate stimulation, such as anti-CD3/CD28 antibodies or antigen-presenting cells (APCs).
Inadequate Incubation Time CD8+ T cell expansion is a kinetic process. Perform a time-course experiment to determine the optimal duration of BI-1808 treatment for observing this effect.
High Treg Population at Baseline If the initial Treg population is very high and not effectively depleted, their suppressive activity may mask CD8+ T cell expansion. Optimize conditions for Treg depletion first.
Choice of Activation Markers Ensure you are using appropriate markers to assess CD8+ T cell activation (e.g., CD69, CD137) and proliferation (e.g., Ki-67, CFSE dilution).
Donor Variability The responsiveness of immune cells can vary significantly between donors. It is recommended to test BI-1808 on cells from multiple donors.

Quantitative Data

The following table summarizes key quantitative data for BI-1808 from clinical trial results, as specific in vitro IC50/EC50 values are not publicly available.

Parameter Dose Result Assay/Context
Receptor Occupancy ≥ 675 mg Q3WMaintained near full receptor saturation throughout the dosing interval.[4]Peripheral blood analysis in patients.[4]
Regulatory T cell (Treg) Reduction ≥ 675 mg Q3WSignificant reduction of regulatory T-cells.[10]Peripheral blood analysis in patients.[10]
CD8+/Treg Ratio 1000 mg Q3WIncreased intratumoral CD8+/Treg ratio at 5 weeks post-treatment.[1]Immunofluorescence staining of tumor biopsies.[1]

Experimental Protocols

Protocol 1: In Vitro Treg Depletion Assay

This protocol provides a general framework for assessing the ability of BI-1808 to deplete Tregs in a co-culture system.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Wash the cells twice with sterile PBS.
  • Resuspend the cells in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Plate 1 x 10^5 PBMCs in 100 µL of complete RPMI medium per well in a 96-well U-bottom plate.
  • Prepare serial dilutions of BI-1808 and a relevant isotype control antibody in complete RPMI medium.
  • Add 100 µL of the antibody dilutions to the respective wells.
  • Include a "no antibody" control well.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

3. Flow Cytometry Analysis:

  • Harvest the cells from each well.
  • Stain the cells with a viability dye to exclude dead cells.
  • Perform surface staining for CD3, CD4, and CD25.
  • Fix and permeabilize the cells using a FoxP3 staining buffer set.
  • Perform intracellular staining for FoxP3.
  • Acquire the samples on a flow cytometer.
  • Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes and then quantifying the percentage of CD25+FoxP3+ cells (Tregs).

Protocol 2: In Vitro CD8+ T Cell Expansion Assay

This protocol outlines a method to measure the effect of BI-1808 on CD8+ T cell expansion.

1. Cell Preparation:

  • Isolate PBMCs as described in Protocol 1.
  • For proliferation analysis, label the PBMCs with a cell proliferation dye such as CFSE or CellTrace Violet according to the manufacturer's instructions.
  • Resuspend the cells in complete RPMI medium.

2. Assay Setup:

  • Plate 1 x 10^5 labeled PBMCs in 100 µL of complete RPMI medium per well in a 96-well U-bottom plate.
  • Add a T cell stimulus, such as anti-CD3/CD28 beads or soluble anti-CD3 antibody, to all wells except the unstimulated control.
  • Prepare and add serial dilutions of BI-1808 or an isotype control antibody.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

3. Flow Cytometry Analysis:

  • Harvest the cells.
  • Stain the cells with a viability dye and antibodies against CD3 and CD8.
  • Acquire the samples on a flow cytometer.
  • Analyze the data by gating on live, singlet, CD3+, CD8+ lymphocytes.
  • Assess proliferation by the dilution of the cell proliferation dye. An increase in the percentage of divided cells indicates expansion.

Visualizations

BI1808_Signaling_Pathway cluster_tme Tumor Microenvironment Treg Regulatory T-cell (Treg) CD8_T_cell CD8+ T-cell Treg->CD8_T_cell Suppresses Tumor_Cell Tumor Cell CD8_T_cell->Tumor_Cell Kills APC Antigen-Presenting Cell (APC) APC->CD8_T_cell Activates BI1808 BI-1808 TNFR2 TNFR2 BI1808->TNFR2 Blocks TNFa TNF-α TNFa->TNFR2 TNFR2->Treg

Caption: BI-1808 blocks TNF-α binding to TNFR2 on Tregs.

Treg_Depletion_Workflow start Isolate PBMCs plate_cells Plate 1x10^5 PBMCs/well start->plate_cells add_ab Add BI-1808 or Isotype Control plate_cells->add_ab incubate Incubate 72-96 hours add_ab->incubate harvest Harvest Cells incubate->harvest stain Stain for Viability, CD3, CD4, CD25, FoxP3 harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze % of CD4+FoxP3+ Tregs acquire->analyze

Caption: Workflow for in vitro Treg depletion assay.

Troubleshooting_Logic start No Expected Phenotype check_concentration Is Antibody Concentration Optimal? start->check_concentration check_cells Are Cells Healthy & Responsive? check_concentration->check_cells Yes solution_titrate Solution: Titrate Antibody check_concentration->solution_titrate No check_target Is TNFR2 Expressed? check_cells->check_target Yes solution_culture Solution: Optimize Cell Culture check_cells->solution_culture No check_assay Is Assay Setup Correct? check_target->check_assay Yes solution_verify_target Solution: Verify Target Expression check_target->solution_verify_target No check_readout Is Readout Method Validated? check_assay->check_readout Yes solution_review_protocol Solution: Review Protocol & Controls check_assay->solution_review_protocol No check_readout->start Issue Persists solution_validate_readout Solution: Validate Staining/Gating check_readout->solution_validate_readout No

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Confirming OS 1808 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OS 1808. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for confirming the cellular target engagement of this compound, a hypothetical kinase inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first and most direct method to confirm that this compound is engaging its intended kinase target in cells?

A: The most direct method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[1] This biophysical assay is based on the principle that when a compound like this compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[2] An observed increase in the melting temperature of the target kinase in the presence of this compound provides strong evidence of direct physical interaction within the cell.[2]

Q2: My CETSA experiment did not show a thermal shift for my target kinase after this compound treatment. What could be the issue?

A: Several factors could contribute to a negative CETSA result. A common issue is that the compound may not be cell-permeable or may be rapidly metabolized or exported from the cell. Suboptimal heating conditions can also be a factor; it's crucial to perform a temperature gradient to accurately determine the kinase's melting temperature in your specific cell model.[1] Additionally, the quality of the antibody used for detection in the western blot is critical for a reliable readout.[1]

Q3: I've confirmed target engagement with CETSA, but I don't see any change in the downstream signaling pathway I expected. Why?

A: Observing target engagement without a corresponding downstream effect can occur for several reasons. The concentration of this compound might be sufficient for a detectable thermal shift but too low to achieve the necessary level of target inhibition to impact the signaling pathway. It's important to conduct a dose-response analysis to correlate target engagement with the cellular outcome.[1] Furthermore, the specific cell line being used may have compensatory or redundant signaling pathways that mask the effect of inhibiting your target kinase.[1]

Q4: What are some alternative methods to CETSA for confirming target engagement?

A: Besides CETSA, several other robust methods can be employed. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful technique that quantitatively measures compound affinity in live cells using bioluminescence resonance energy transfer (BRET).[3][4] Other methods include chemoproteomic approaches, which can provide a broader view of a compound's interactions across the proteome, and radioligand-displacement assays, though these are more complex to implement.[5][6]

Troubleshooting Guides

Here are some common issues encountered during target engagement experiments and their potential solutions.

ProblemPossible CauseRecommended Solution
No thermal shift observed in CETSA 1. Poor cell permeability of this compound: The compound is not reaching its intracellular target.Perform a cell permeability assay. If permeability is low, consider formulation changes or using a different compound analog.
2. Incorrect heating conditions: The temperature range used may not be optimal for the target kinase.Conduct a preliminary experiment with a wide temperature range to determine the approximate melting temperature of the target protein. Then, perform a more focused CETSA with smaller temperature increments around this point.[1]
3. Low-quality primary antibody: The antibody used for western blotting may not be specific or sensitive enough.Validate the primary antibody's specificity through methods like siRNA-mediated knockdown of the target protein to confirm it recognizes the correct band.[1]
High variability in western blot results for CETSA 1. Unequal protein loading: Inconsistent amounts of protein loaded onto the gel lead to unreliable quantification.Perform a protein concentration assay (e.g., BCA assay) and ensure equal amounts of protein are loaded in each lane. Always use a loading control like β-actin or GAPDH for normalization.[7]
2. Inconsistent heating/cooling: Variations in the heating and cooling steps can affect protein precipitation.Use a thermal cycler for precise and consistent temperature control during the heating step.[2]
Downstream signaling is not inhibited despite confirmed target engagement 1. Insufficient target inhibition: The level of target engagement is not enough to block the signaling pathway.Create a dose-response curve for this compound in both the CETSA and the downstream functional assay to determine the relationship between target engagement and functional inhibition.
2. Redundant signaling pathways: Other kinases or pathways are compensating for the inhibition of the target.Use pathway analysis tools or specific inhibitors for other potential compensatory pathways to investigate this possibility.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to determine the thermal stabilization of a target kinase by this compound in intact cells.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Heat Treatment:

  • Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).[8]

  • Aliquot the cell suspension into PCR tubes for each temperature point and treatment condition.[2]

  • Heat the samples at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells through freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Carefully transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[2]

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare the samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[8]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane and incubate it with a primary antibody specific to the target kinase.[8]

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.[10]

  • Detect the signal using an appropriate chemiluminescence substrate.[7]

5. Data Analysis:

  • Quantify the band intensities for the target kinase at each temperature.

  • Normalize the intensities to the signal at the lowest temperature for each treatment group.

  • Plot the normalized intensity against temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target engagement.[1]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis start Plate Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat Treatment (Temperature Gradient) harvest->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Target Kinase supernatant->wb quantify Quantify Bands wb->quantify plot Plot Melting Curves quantify->plot end end plot->end Confirm Target Engagement

CETSA Experimental Workflow

Protocol 2: Immunoblotting for Downstream Signaling

This protocol is for assessing the phosphorylation status of a downstream substrate of the target kinase to confirm the functional consequence of this compound engagement.

1. Cell Treatment and Lysis:

  • Culture and treat cells with a dose range of this compound as described in the CETSA protocol. Include appropriate positive and negative controls.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

3. Western Blotting:

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • On a separate blot with the same samples, use an antibody for the total protein of the downstream substrate to assess for changes in protein expression. Also, run a blot for a loading control (e.g., β-actin).

  • Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

  • Quantify the band intensity for the phosphorylated substrate and normalize it to the total substrate and/or the loading control. A decrease in the phosphorylated signal with increasing concentrations of this compound indicates successful target inhibition.

Signaling_Pathway OS1808 This compound TargetKinase Target Kinase (Active) OS1808->TargetKinase InactiveKinase Target Kinase (Inactive) TargetKinase->InactiveKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse

References

Addressing batch-to-batch variability of OS 1808

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the monoclonal antibody OS 1808 (BI-1808). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BI-1808) and what is its mechanism of action?

A1: this compound, also known as BI-1808, is a human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4][5][6] Its primary mechanism of action involves blocking the interaction of TNFR2 with its ligand, TNF-α. This action leads to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells within the tumor microenvironment, thereby enhancing the immune response against cancer cells.[1][5][6]

Q2: What are the potential sources of batch-to-batch variability in monoclonal antibodies like this compound?

A2: Batch-to-batch variability in monoclonal antibodies can arise from several factors throughout the manufacturing and handling process. These can include:

  • Manufacturing Processes: Variations in cell culture conditions, purification processes, and formulation can introduce inconsistencies.[7][8]

  • Raw Materials: The quality and consistency of raw materials used in cell culture media and buffers can impact the final product.[7]

  • Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and exposure to light can affect antibody stability and performance.[9]

  • Post-Translational Modifications (PTMs): Differences in PTMs, such as glycosylation, can occur between batches and may influence the antibody's biological activity.[10][11]

Q3: How can I determine if I am observing batch-to-batch variability with this compound?

A3: You may suspect batch-to-batch variability if you observe significant differences in experimental outcomes when using different lots of this compound. This could manifest as changes in:

  • Binding affinity in assays like ELISA or surface plasmon resonance.

  • Potency in cell-based functional assays.

  • Staining intensity and specificity in immunohistochemistry (IHC) or flow cytometry.

  • Overall reproducibility of your results.

Q4: Who should I contact for technical support regarding this compound?

A4: For specific technical inquiries or to report a suspected issue with a particular batch of this compound, it is recommended to contact the manufacturer, BioInvent International AB. You can find their contact information on their official website.[12]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues that may be related to batch-to-batch variability of this compound.

Issue 1: Reduced or No Signal in Binding Assays (e.g., ELISA, Western Blot)

If you are experiencing a weak or absent signal in your binding assays, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Weak/No Signal

cluster_start cluster_checks Initial Checks cluster_investigation Investigation cluster_conclusion Conclusion start Weak or No Signal Observed reagent_prep Verify Reagent Preparation and Dilutions start->reagent_prep storage Confirm Proper Antibody Storage (4°C, protected from light) reagent_prep->storage controls Check Positive and Negative Controls storage->controls new_lot Test a New Lot of this compound controls->new_lot If controls fail assay_params Optimize Assay Parameters (e.g., incubation time, temperature) controls->assay_params If controls pass old_lot Re-test Previous 'Good' Lot (if available) new_lot->old_lot issue_identified Issue Identified with New Lot old_lot->issue_identified If new lot fails & old lot passes assay_issue Assay Optimization Required assay_params->assay_issue If optimization improves signal contact_support Contact BioInvent Technical Support issue_identified->contact_support cluster_start cluster_investigation Investigation Steps cluster_decision Decision Points cluster_resolution Resolution start High Background Observed blocking Optimize Blocking Step (reagent, concentration, time) start->blocking blocking_effective Blocking Effective? blocking->blocking_effective washing Increase Washing Steps (volume, duration, number) washing_effective Washing Effective? washing->washing_effective antibody_conc Titrate this compound Concentration titration_effective Titration Effective? antibody_conc->titration_effective secondary_ab Run Secondary Antibody Only Control secondary_issue Secondary Ab Issue? secondary_ab->secondary_issue blocking_effective->washing No problem_solved Problem Resolved blocking_effective->problem_solved Yes washing_effective->antibody_conc No washing_effective->problem_solved Yes titration_effective->secondary_ab No titration_effective->problem_solved Yes contact_support Contact BioInvent Support secondary_issue->contact_support Yes secondary_issue->contact_support No, suspect primary Ab cluster_tme Tumor Microenvironment cluster_outcomes Therapeutic Outcomes Treg Regulatory T cell (Treg) (High TNFR2 expression) CD8T CD8+ T cell (Effector T cell) Treg->CD8T Suppresses TumorCell Tumor Cell CD8T->TumorCell Kills TNFa TNF-α TNFR2 TNFR2 TNFa->TNFR2 Binds & Activates TNFR2->Treg Promotes Survival & Proliferation OS1808 This compound (BI-1808) OS1808->Treg Induces Depletion via FcγR OS1808->TNFR2 Blocks TNF-α Binding TregDepletion Treg Depletion CD8TExpansion CD8+ T cell Expansion TregDepletion->CD8TExpansion Leads to AntiTumor Anti-Tumor Immunity CD8TExpansion->AntiTumor Enhances

References

Technical Support Center: Best Practices for Long-Term Storage of BI-1808

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general best practices for the long-term storage of monoclonal antibodies. As specific storage and handling instructions for BI-1808 are not publicly available, it is crucial to consult the manufacturer's product information sheet and material safety data sheet (MSDS) for definitive guidance. The user's initial query "OS 1808" has been interpreted as a likely typographical error for "BI-1808," a first-in-class anti-TNFR2 antibody developed by BioInvent for cancer immunotherapy.[1][2]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the long-term storage of BI-1808 and similar monoclonal antibodies.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What are the general recommended temperatures for long-term storage of monoclonal antibodies like BI-1808?

For long-term stability, monoclonal antibodies (mAbs) are typically stored at low temperatures to minimize degradation. The optimal temperature can vary depending on the specific formulation. General guidelines suggest the following:

Storage DurationRecommended Temperature Range
Short-term (weeks)2°C to 8°C
Long-term (months to years)-20°C to -80°C

For extended long-term storage, -80°C is often preferred to ensure the preservation of the antibody's integrity and activity.[3]

Q2: Should I aliquot the BI-1808 antibody solution before long-term storage?

Yes, it is highly recommended to aliquot the antibody solution into single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the antibody is subjected to, which can cause denaturation and aggregation, leading to a loss of activity.

Q3: What type of storage tubes should I use for aliquoting BI-1808?

Use polypropylene (B1209903) or other cryogenic-safe, low-protein-binding tubes to prevent the antibody from adhering to the tube's surface. This is particularly important for dilute antibody solutions.

Q4: Can I store BI-1808 in a frost-free freezer?

It is strongly advised to avoid storing monoclonal antibodies in frost-free freezers. These freezers periodically cycle to higher temperatures to prevent ice buildup, and these temperature fluctuations can be detrimental to the stability of the antibody, effectively subjecting it to multiple freeze-thaw cycles.

Q5: What are cryoprotectants, and should I add them to my BI-1808 solution for long-term storage?

Cryoprotectants, such as glycerol (B35011), are agents that protect proteins from the damaging effects of freezing. Adding sterile glycerol to a final concentration of 10-50% can help stabilize the antibody during freezing and thawing.[3] However, it is critical to confirm whether the BI-1808 formulation already contains cryoprotectants or if their addition is compatible with your intended downstream applications.

Troubleshooting Guide for Common Storage Issues

Problem 1: Loss of Antibody Activity After Storage

Potential Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles Always aliquot the antibody into single-use volumes to avoid multiple freeze-thaw cycles.
Improper Storage Temperature Ensure the antibody is stored at the recommended temperature. For long-term storage, use a -80°C freezer. Avoid frost-free freezers.
Antibody Degradation If the antibody was stored at 4°C for an extended period, it may have degraded. It is recommended to perform a quality control check, such as an ELISA or Western blot, to assess its activity.
Adsorption to Storage Vessel Use low-protein-binding tubes for storage, especially for diluted antibody solutions.

Problem 2: Presence of Precipitates or Aggregates in the Antibody Solution

Potential Cause Troubleshooting Steps
Protein Aggregation from Freezing Centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to pellet the aggregates. Carefully collect the supernatant.
Buffer Crystallization If the buffer contains salts that have precipitated during freezing, gently warm the solution to room temperature and mix carefully to redissolve.
Contamination Ensure aseptic handling techniques when aliquoting and handling the antibody to prevent microbial growth.

Experimental Protocol: Stability Assessment of a Monoclonal Antibody

This protocol provides a general framework for assessing the stability of a monoclonal antibody like BI-1808 under different storage conditions.

Objective: To evaluate the long-term stability of a monoclonal antibody by monitoring its physical and functional characteristics over time at various storage temperatures.

Materials:

  • Monoclonal antibody solution (e.g., BI-1808)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reagents for functional assays (e.g., ELISA, cell-based assays)

  • Size-exclusion chromatography (SEC-HPLC) system

  • Spectrophotometer

Methodology:

  • Aliquoting and Storage:

    • Thaw the stock antibody solution on ice.

    • Under sterile conditions, prepare aliquots of the antibody in low-protein-binding tubes.

    • Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).

    • Store the aliquots at their respective temperatures.

  • Time Points for Analysis:

    • Establish a timeline for stability testing (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).

    • At each time point, retrieve one aliquot from each storage condition for analysis.

  • Physical Stability Assessment:

    • Visual Inspection: Observe the solution for any signs of precipitation or turbidity.

    • Spectrophotometry: Measure the absorbance at 280 nm to determine the protein concentration. A significant decrease may indicate degradation or precipitation.

    • Size-Exclusion Chromatography (SEC-HPLC): Analyze the antibody for the presence of aggregates or fragments. An increase in the percentage of aggregates or fragments over time indicates instability.

  • Functional Stability Assessment:

    • Antigen Binding Activity (ELISA): Perform an enzyme-linked immunosorbent assay (ELISA) to determine the antibody's ability to bind to its target antigen (TNFR2 for BI-1808). A decrease in binding signal indicates a loss of functional activity.

    • Cell-Based Assay: If a relevant cell-based assay is available (e.g., a cell line expressing TNFR2), assess the antibody's biological activity.

Data Presentation:

Summarize the results from the stability testing in a table for easy comparison across different storage conditions and time points.

Time PointStorage Temp.Visual AppearanceConcentration (mg/mL)% Monomer (SEC-HPLC)Relative Binding Activity (ELISA)
0-Clear1.099.5100%
3 Months4°CClear0.9898.095%
3 Months-20°CClear1.099.298%
3 Months-80°CClear1.099.499%
6 Months4°CSlight haze0.9095.585%
6 Months-20°CClear0.9998.997%
6 Months-80°CClear1.099.399%

Visualizations

Below are diagrams illustrating key concepts related to antibody storage and stability.

G cluster_storage Long-Term Antibody Storage Workflow start Receive Antibody Stock aliquot Aliquot into Single-Use Tubes start->aliquot add_cryo Add Cryoprotectant (Optional) aliquot->add_cryo freeze Freeze at -80°C add_cryo->freeze store Store in a Non-Frost-Free Freezer freeze->store thaw Thaw on Ice Before Use store->thaw

Caption: Recommended workflow for the long-term storage of monoclonal antibodies.

G cluster_degradation Factors Affecting Antibody Stability cluster_stressors Stressors cluster_outcomes Degradation Outcomes mAb Stable Monoclonal Antibody temp Temperature Fluctuations mAb->temp freeze_thaw Freeze-Thaw Cycles mAb->freeze_thaw ph pH Shifts mAb->ph light Light Exposure mAb->light aggregation Aggregation temp->aggregation denaturation Denaturation freeze_thaw->denaturation fragmentation Fragmentation ph->fragmentation loss_activity Loss of Activity light->loss_activity aggregation->loss_activity fragmentation->loss_activity denaturation->aggregation

Caption: Common stressors leading to monoclonal antibody degradation.

Caption: A logical workflow for troubleshooting loss of antibody activity.

References

Validation & Comparative

A Comparative Guide to Anti-TNFR2 Antibodies: BI-1808 vs. APX601 in Immuno-Oncology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two investigational anti-Tumor Necrosis Factor Receptor 2 (TNFR2) antibodies: BI-1808 and APX601. Both agents are being developed for cancer immunotherapy with the aim of overcoming immune suppression within the tumor microenvironment. This document summarizes their performance in key preclinical assays, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to TNFR2 Targeting

Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in immuno-oncology. Its expression is largely restricted to immune cells, and it is particularly abundant on highly suppressive regulatory T cells (Tregs) within the tumor microenvironment.[1][2][3] By targeting TNFR2, therapeutic antibodies can deplete or inactivate these Tregs, thereby unleashing an anti-tumor immune response driven by effector T cells.[1][4][5] Both BI-1808 and APX601 are antagonistic antibodies designed to block the interaction between TNFR2 and its ligand, TNF-α, and to mediate the depletion of TNFR2-expressing cells.[4][5][6]

Comparative Performance Data

The following tables summarize the available preclinical data for BI-1808 and APX601 in key in vitro assays. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Characterization of BI-1808 vs. APX601

ParameterBI-1808APX601Reference
Target Human TNFR2Human TNFR2[4][7][6]
Antibody Type Human IgG1Rabbit Monoclonal[7][6]
Mechanism of Action Blocks TNF-α binding, FcγR-dependent Treg depletionBlocks TNF-α binding, ADCC, ADCP[4][5][6]
Binding Affinity (to human TNFR2) High Affinity (Specific KD not publicly available)KD = 47 pM[8]
Ligand Blocking IC50 Not publicly available0.149 nM[6][8]
ADCC EC50 Not publicly available1.14 nM[6][8]
ADCP EC50 Not publicly available0.71 nM[6][8]

Table 2: In Vivo Anti-Tumor Activity

ParameterBI-1808 (murine surrogate)APX601 (in humanized TNFR2 mice)Reference
Tumor Models Syngeneic mouse tumor modelsCT26 and MC38 syngeneic mouse tumor models[9][6]
Single Agent Activity Potent anti-tumor activitySignificant tumor growth inhibition[4][6]
Combination Therapy Synergistic activity with anti-PD-1Synergistic activity with anti-PD-1[5][6]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action for anti-TNFR2 antagonistic antibodies like BI-1808 and APX601. By blocking the binding of TNF-α to TNFR2 on regulatory T cells (Tregs), these antibodies inhibit the downstream signaling that promotes Treg proliferation and survival. Furthermore, the Fc portion of the antibody can engage Fcγ receptors (FcγR) on effector immune cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of Tregs.

TNFR2_Signaling_Pathway Mechanism of Action of Anti-TNFR2 Antagonistic Antibodies cluster_treg Regulatory T cell (Treg) cluster_tumor_microenvironment Tumor Microenvironment TNFR2 TNFR2 Treg Proliferation & Survival Treg Proliferation & Survival TNFR2->Treg Proliferation & Survival NF-κB signaling Immune Suppression Immune Suppression Treg Proliferation & Survival->Immune Suppression TNF-α TNF-α TNF-α->TNFR2 Binds Anti-TNFR2 Ab Anti-TNFR2 Antibody Anti-TNFR2 Ab->TNFR2 Blocks Binding FcγR FcγR Anti-TNFR2 Ab->FcγR Binds Effector Cell Effector Cell (e.g., NK cell) Treg Depletion Treg Depletion FcγR->Treg Depletion ADCC Reduced Immune Suppression Reduced Immune Suppression Treg Depletion->Reduced Immune Suppression

Mechanism of anti-TNFR2 antibodies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate anti-TNFR2 antibodies.

TNFR2 Binding Affinity Assay (ELISA-based)

This assay quantifies the binding affinity of an antibody to its target receptor.

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human TNFR2 protein overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the anti-TNFR2 antibody (e.g., BI-1808 or APX601) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human or anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The binding affinity (KD) can be calculated by plotting the absorbance values against the antibody concentrations and fitting the data to a saturation binding curve.

In Vitro Treg Depletion Assay (ADCC Assay)

This assay measures the ability of an antibody to induce the killing of target cells (Tregs) by effector cells (NK cells).

  • Cell Preparation: Isolate primary human Tregs (CD4+CD25+FoxP3+) as target cells and NK cells (CD56+) as effector cells from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Cell Labeling: Label the target Tregs with a fluorescent dye (e.g., Calcein-AM) for viability assessment.

  • Co-culture: Co-culture the labeled Tregs with NK cells at a specific effector-to-target (E:T) ratio in a 96-well plate.

  • Antibody Treatment: Add serial dilutions of the anti-TNFR2 antibody to the co-culture. Include an isotype control antibody as a negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence released from lysed target cells into the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. The EC50 value, representing the antibody concentration required for 50% of the maximum cell lysis, can be determined by plotting the percentage of specific lysis against the antibody concentration.

The following diagram outlines the workflow for a typical in vitro ADCC assay.

ADCC_Workflow Workflow for In Vitro ADCC Assay cluster_preparation Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Isolate Tregs Isolate Tregs (Target Cells) Label Tregs Label Tregs with Fluorescent Dye Isolate Tregs->Label Tregs Isolate NKs Isolate NK Cells (Effector Cells) Co-culture Co-culture Tregs and NK cells (E:T Ratio) Isolate NKs->Co-culture Label Tregs->Co-culture Add Antibody Add Anti-TNFR2 Antibody (Serial Dilutions) Co-culture->Add Antibody Incubate Incubate 4-6 hours at 37°C Add Antibody->Incubate Measure Fluorescence Measure Fluorescence of Supernatant Incubate->Measure Fluorescence Calculate Lysis Calculate % Specific Lysis and EC50 Measure Fluorescence->Calculate Lysis

In vitro ADCC assay workflow.

Conclusion

Both BI-1808 and APX601 demonstrate promising preclinical activity as anti-TNFR2 antagonistic antibodies for cancer immunotherapy. Their ability to block TNF-α binding and mediate the depletion of immunosuppressive Tregs highlights the potential of this therapeutic strategy. Further clinical investigation is ongoing to determine their safety and efficacy in patients with various malignancies.[3][10][11][12][13] This guide provides a framework for understanding and comparing these and other emerging anti-TNFR2 therapies.

References

BI-1808: A Novel Immunotherapy in Relapsed/Refractory Cutaneous T-Cell Lymphoma, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BI-1808, a first-in-class anti-TNFR2 antibody, with current standard-of-care treatments for relapsed or refractory Cutaneous T-Cell Lymphoma (CTCL). The content presented herein is based on publicly available preclinical and clinical trial data, intended to inform researchers and drug development professionals.

Executive Summary

BI-1808 is an investigational human IgG1 monoclonal antibody that targets Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] Its mechanism of action involves blocking the interaction of TNFR2 with its ligand, TNF-α, leading to the depletion of regulatory T cells (Tregs) and the expansion of CD8+ effector T cells within the tumor microenvironment.[3][4] This dual action aims to overcome immunosuppression and enhance the body's anti-tumor immune response.[3][4] Current standard-of-care options for relapsed/refractory CTCL include mogamulizumab, an anti-CCR4 antibody, and brentuximab vedotin, an antibody-drug conjugate targeting CD30. This guide will compare the available efficacy data of BI-1808 with these established therapies.

Data Presentation: Efficacy in Relapsed/Refractory Cutaneous T-Cell Lymphoma

The following tables summarize the clinical efficacy of BI-1808 and standard-of-care treatments in patients with relapsed or refractory CTCL. It is important to note that these data are from separate clinical trials and not from a head-to-head comparison.

Table 1: Efficacy of BI-1808 Monotherapy in Advanced T-Cell Lymphoma (NCT04752826)

EndpointCutaneous T-Cell Lymphoma (CTCL) (n=13)
Objective Response Rate (ORR) 46%
Complete Response (CR) 1/13
Partial Response (PR) 5/13
Stable Disease (SD) 6/13
Disease Control Rate (DCR) 92%

Data from the ongoing Phase 2a monotherapy signal-seeking portion of the trial, as of October 6, 2025.[5]

Table 2: Efficacy of Standard-of-Care Monotherapies in Relapsed/Refractory CTCL

TreatmentTrialPatient PopulationObjective Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)
Mogamulizumab MAVORIC (NCT01728805)R/R Mycosis Fungoides or Sézary Syndrome (n=186)28%5/1867.7 months
Brentuximab Vedotin ALCANZA (NCT01578499)R/R CD30+ Mycosis Fungoides or pcALCL (n=64)65.6% (ORR4: 54.7%)*17.2%16.7 months
Pembrolizumab (B1139204) CITN-10 (Phase 2)R/R Mycosis Fungoides or Sézary Syndrome (n=24)38%2/24Not Reached (at 40 weeks median follow-up)

*ORR4 denotes objective response lasting at least 4 months.[6][7][8][9][10][11]

Experimental Protocols

BI-1808 Clinical Trial (NCT04752826) - A Phase 1/2a Study

This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies, including CTCL.[3]

  • Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab. Patients receive escalating doses of BI-1808 intravenously every 3 weeks.[2]

  • Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific tumor cohorts, including CTCL.[3]

  • Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who have progressed on standard therapy.

  • Key Assessments: Safety and tolerability, pharmacokinetics, pharmacodynamics (including receptor occupancy and immune cell populations), and preliminary anti-tumor activity based on RECIST criteria.[2]

Representative Protocol: Immune Cell Profiling by Flow Cytometry

To assess the pharmacodynamic effects of BI-1808 on immune cell populations, peripheral blood mononuclear cells (PBMCs) and tumor biopsies are analyzed by multi-color flow cytometry.

  • Sample Collection: Whole blood is collected in sodium heparin tubes at baseline and at specified time points during treatment. Tumor biopsies are obtained at baseline and on-treatment.

  • PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • For surface marker analysis, cells are incubated with a cocktail of fluorescently conjugated antibodies against markers for T cell subsets (e.g., CD3, CD4, CD8), regulatory T cells (e.g., CD25, CD127), and other immune cells.[12]

    • For intracellular staining of transcription factors like FoxP3 (a key marker for Tregs), cells are first stained for surface markers, then fixed and permeabilized before incubation with the anti-FoxP3 antibody.[13]

  • Data Acquisition: Stained cells are acquired on a multi-parameter flow cytometer (e.g., BD FACSCanto™ II or similar).

  • Data Analysis: The acquired data is analyzed using specialized software (e.g., FlowJo™) to quantify the frequencies of different immune cell populations, such as CD4+ T cells, CD8+ T cells, and CD4+CD25+FoxP3+ regulatory T cells.[12][13]

Mandatory Visualization

BI1808_Mechanism_of_Action BI-1808 Mechanism of Action cluster_TME Tumor Microenvironment Treg Regulatory T Cell (Treg) CD8_T_Cell CD8+ T Cell Treg->CD8_T_Cell Inhibits Tumor_Cell Tumor Cell Treg->Tumor_Cell Promotes Survival CD8_T_Cell->Tumor_Cell Kills BI1808 BI-1808 BI1808->Treg Depletes TNFR2 TNFR2 BI1808->TNFR2 Blocks TNFa TNF-α TNFa->TNFR2 Binds

Caption: BI-1808 blocks TNFR2 on Tregs, leading to their depletion and enhanced CD8+ T cell-mediated tumor cell killing.

Preclinical_Workflow Preclinical Development Workflow for an Anti-TNFR2 Antibody cluster_Discovery Discovery & Characterization cluster_InVivo In Vivo Evaluation cluster_Safety Safety & Toxicology Antibody_Generation Antibody Generation (e.g., Rabbit Immunization) Humanization Humanization (CDR Grafting) Antibody_Generation->Humanization Binding_Assays Binding Affinity & Specificity (ELISA, Flow Cytometry) Humanization->Binding_Assays Functional_Assays In vitro Functional Assays (Treg Suppression Assay) Binding_Assays->Functional_Assays Tumor_Models Syngeneic & Humanized Mouse Tumor Models Functional_Assays->Tumor_Models Efficacy_Studies Monotherapy & Combination (with anti-PD-1) Efficacy Tumor_Models->Efficacy_Studies MoA_Studies Mechanism of Action Studies (Immune Cell Infiltration) Efficacy_Studies->MoA_Studies Toxicity_Studies Toxicology Studies (in Non-Human Primates) MoA_Studies->Toxicity_Studies Dose_Finding Dose Range Finding Toxicity_Studies->Dose_Finding

Caption: A streamlined workflow for the preclinical development of an anti-TNFR2 therapeutic antibody.

TNFR2_Signaling_Pathway TNFR2 Signaling Pathway in Regulatory T Cells cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TNFa TNF-α TNFR2 TNFR2 TNFa->TNFR2 Binds TRAF2 TRAF2 TNFR2->TRAF2 Recruits PI3K PI3K TNFR2->PI3K Activates cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 Activates NFkB NF-κB cIAP1_2->NFkB Activates Akt Akt PI3K->Akt Akt->NFkB Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression

Caption: Simplified TNFR2 signaling cascade in regulatory T cells leading to cell survival and proliferation.

References

Validating the Specificity of BI-1808: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-1808, a first-in-class antagonistic antibody targeting Tumor Necrosis Factor Receptor 2 (TNFR2), with other emerging alternatives in the field of cancer immunotherapy. The information presented is supported by preclinical and clinical experimental data to aid in the validation of its specificity and potential therapeutic efficacy.

Introduction to BI-1808

BI-1808 is a human IgG1 monoclonal antibody designed to specifically target and block the interaction of TNF-alpha (TNF-α) with TNFR2.[1][2][3] This mechanism of action is intended to deplete regulatory T cells (Tregs) within the tumor microenvironment and promote the expansion and activation of CD8+ effector T cells, thereby enhancing the anti-tumor immune response.[1][3][4] BI-1808 is currently being evaluated in a Phase 1/2a clinical trial (NCT04752826) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) for the treatment of various advanced malignancies.[1][2][3][5][6][7][8][9]

Comparative Analysis of TNFR2 Antagonists

The therapeutic landscape of TNFR2-targeted therapies is expanding. This section compares BI-1808 with another notable TNFR2 antagonist, APX601, based on available preclinical data.

FeatureBI-1808APX601
Mechanism of Action Antagonistic anti-TNFR2 antibody, blocks TNF-α binding, FcγR-dependent Treg depletion.[1][4]Antagonistic anti-TNFR2 antibody, blocks TNF-α binding, induces antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP) of Tregs.
Binding Affinity (Kd) Data not publicly available.~47 pM to human TNFR2.
In vitro Activity Induces Treg depletion and enhances CD8+ T cell activation.[4]Potent antagonist of TNF-α/TNFR2 interaction (IC50: ~0.149 nM); induces ADCC (EC50: ~1.14 nM) and ADCP (EC50: ~0.71 nM).
Clinical Development Phase 1/2a clinical trial (NCT04752826) ongoing.[1][2][3][5][6][7][8][9]Preclinical development.

Clinical Efficacy of BI-1808 (NCT04752826)

The ongoing Phase 1/2a clinical trial is assessing the safety and efficacy of BI-1808 in patients with advanced solid tumors. The following table summarizes key reported outcomes.

IndicationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Key Observations
Various Solid Tumors (Monotherapy) BI-18081 Partial Response (PR) out of 20 evaluable patients6 patients with Stable Disease (SD)The PR was observed in a heavily pretreated metastatic GIST patient.[1]
Cutaneous T-Cell Lymphoma (CTCL) (Monotherapy) BI-18083 PRs and 1 SD out of 4 evaluable patientsNot reportedAll patients had previously failed standard treatments.
Advanced Malignancies (Combination Therapy) BI-1808 + Pembrolizumab1 SD out of 4 evaluable patients at 225 mg doseNot reportedOne dose-limiting toxicity (colitis) was observed in the 225 mg cohort.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of BI-1808's activity.

In Vitro Treg Suppression Assay

This assay evaluates the ability of a therapeutic agent to inhibit the suppressive function of regulatory T cells (Tregs) on effector T cell proliferation.

Objective: To determine if BI-1808 can reverse Treg-mediated suppression of conventional T cell (Tconv) proliferation.

Methodology:

  • Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.[10][11][12][13][14]

  • Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads or soluble antibodies). A control group of Tconvs is cultured without Tregs to establish baseline proliferation.[10][11]

  • Treatment: Add BI-1808 or a control antibody to the co-cultures at varying concentrations.

  • Proliferation Analysis: After a 3-5 day incubation period, assess Tconv proliferation by flow cytometry. The dilution of the proliferation dye corresponds to the extent of cell division.[10][11][12][13]

  • Data Interpretation: A reversal of Treg suppression is indicated by an increase in Tconv proliferation in the presence of BI-1808 compared to the control antibody.

Flow Cytometry for Immune Cell Phenotyping

Flow cytometry is used to identify and quantify different immune cell populations based on the expression of specific cell surface and intracellular markers.

Objective: To quantify the depletion of Tregs (CD4+FoxP3+) and the expansion of CD8+ T cells in response to BI-1808 treatment.

Methodology:

  • Sample Preparation: Obtain peripheral blood or tumor biopsy samples from patients before and after treatment with BI-1808. Process samples to obtain a single-cell suspension.

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers (e.g., CD3, CD4, CD8, CD25) and, following fixation and permeabilization, intracellular markers (e.g., FoxP3, Ki67).[15]

  • Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of each cell.

  • Gating Strategy: Use a sequential gating strategy to identify specific cell populations. For example, first gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ T cell subsets. Within the CD4+ population, identify Tregs as CD25+FoxP3+.[15]

  • Data Analysis: Quantify the percentage and absolute number of each cell population before and after treatment to assess the effect of BI-1808. An increase in the CD8+/Treg ratio is indicative of a positive anti-tumor immune response.[4]

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows associated with BI-1808, the following diagrams are provided.

TNFR2_Signaling_Pathway TNFR2 Signaling Pathway and BI-1808 Mechanism of Action cluster_TME Tumor Microenvironment TNFa TNF-α TNFR2 TNFR2 TNFa->TNFR2 Binds Treg Regulatory T Cell (Treg) TNFR2->Treg Promotes Survival & Function BI1808 BI-1808 BI1808->TNFR2 Blocks Binding BI1808->Treg Binds to Treg-expressed TNFR2 CD8T CD8+ T Cell Treg->CD8T Suppresses ImmuneSuppression Immune Suppression Treg->ImmuneSuppression FcReceptor Fcγ Receptor Treg->FcReceptor Fc portion of BI-1808 engages TumorCell Tumor Cell CD8T->TumorCell Kills AntiTumorImmunity Anti-Tumor Immunity CD8T->AntiTumorImmunity TumorGrowth Tumor Growth ImmuneSuppression->TumorGrowth TumorCellDeath Tumor Cell Death AntiTumorImmunity->TumorCellDeath NKCell NK Cell / Macrophage FcReceptor->NKCell on NKCell->Treg Induces Depletion (ADCC/ADCP)

Caption: BI-1808 blocks TNF-α binding to TNFR2 on Tregs, leading to their depletion and enhanced CD8+ T cell-mediated anti-tumor immunity.

Experimental_Workflow Experimental Workflow for BI-1808 Specificity Validation start Start patient_samples Patient Samples (Blood/Tumor Biopsy) start->patient_samples cell_isolation Immune Cell Isolation (e.g., MACS) patient_samples->cell_isolation treg_suppression_assay In Vitro Treg Suppression Assay cell_isolation->treg_suppression_assay flow_cytometry Flow Cytometry (Immune Phenotyping) cell_isolation->flow_cytometry data_analysis Data Analysis treg_suppression_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion on BI-1808 Specificity data_analysis->conclusion

Caption: Workflow for assessing BI-1808's impact on Treg function and immune cell populations.

Conclusion

BI-1808 demonstrates a specific mechanism of action by targeting TNFR2, leading to the depletion of immunosuppressive Tregs and the enhancement of anti-tumor T cell responses. Early clinical data shows promising signs of activity, particularly in heavily pretreated patient populations. Further investigation and direct comparative studies with other TNFR2 antagonists and immunotherapies will be crucial in fully defining its therapeutic potential and specificity. The provided experimental frameworks offer a basis for researchers to independently validate and build upon these findings.

References

Comparative Analysis of BI-1808: A First-in-Class TNFR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BI-1808 (formerly OS 1808), a clinical-stage, first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, with a relevant alternative. This document summarizes key characteristics, preclinical comparative data, and outlines standard experimental methodologies for assessing antibody specificity and cross-reactivity.

Introduction to BI-1808

BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets human TNFR2.[1] Developed by BioInvent International, BI-1808 functions as a ligand-blocking, Treg-depleting antibody.[2] Its primary mechanism of action involves preventing the binding of Tumor Necrosis Factor-alpha (TNF-α) to TNFR2, which is highly expressed on tumor-infiltrating regulatory T cells (Tregs).[2][3] This blockade, coupled with its Fc-gamma receptor (FcγR)-engaging capability, leads to the depletion of immunosuppressive Tregs and the expansion of cytotoxic CD8+ T cells within the tumor microenvironment.[4] BI-1808 is currently under investigation in Phase 1/2a clinical trials for the treatment of various solid tumors and T-cell lymphomas, both as a monotherapy and in combination with anti-PD-1 therapy.[3][5][6]

Comparison with a TNFR2 Agonist: BI-1910

A key alternative approach to targeting TNFR2 is through agonism, which aims to stimulate the activity of effector T cells. BioInvent is also developing BI-1910, a TNFR2 agonist antibody, in parallel with BI-1808.[2] This provides a unique opportunity for a direct comparison of two distinct therapeutic strategies targeting the same receptor.

Preclinical Comparative Data of Murine Surrogate Antibodies

The following table summarizes preclinical data comparing the murine surrogate antibodies for BI-1808 (antagonist/blocker) and BI-1910 (agonist).

FeatureBI-1808 Surrogate (3F10)BI-1910 Surrogate (5A05)Reference
Mechanism of Action Ligand-blocking, Treg depletingNon-ligand blocking, Agonistic[2]
In Vivo Anti-Tumor Activity Fc:FcγR-dependentFc:FcγR-dependent (major) and independent (minor)[2]
Optimal FcγR Engagement Preferentially engages activating FcγRsPreferentially engages the inhibitory FcγR[2]
Effect on T cells Induces significant tumor-specific T cell responsesInduces significant tumor-specific T cell responses[2]

Cross-Reactivity Profile of BI-1808

A critical aspect of therapeutic antibody development is the assessment of its cross-reactivity, which is the potential to bind to unintended targets. An ideal therapeutic antibody exhibits high specificity for its intended target with minimal off-target binding to prevent adverse effects.

As of the latest available public information, a detailed quantitative cross-reactivity profile of BI-1808 against other members of the TNFR superfamily or a broader panel of human proteins has not been published. Such data is typically generated during preclinical development using various immunoassays. The following sections describe the standard experimental protocols used to determine antibody cross-reactivity.

Experimental Protocols for Antibody Cross-Reactivity and Specificity

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a widely used method to screen for antibody cross-reactivity against a panel of related or unrelated proteins.

Objective: To determine the binding of BI-1808 to other members of the TNFR superfamily (e.g., TNFR1, CD27, CD30, CD40, etc.) and other irrelevant proteins.

Principle: An indirect ELISA format is typically used. The potential cross-reactive proteins are coated onto microplate wells. The antibody of interest (BI-1808) is then added, and its binding is detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The signal generated is proportional to the amount of binding.

Generalized Protocol:

  • Coating: Microtiter plate wells are coated with a solution of the purified recombinant proteins (TNFR superfamily members and negative control proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The blocking buffer is removed, and the plate is washed. BI-1808 is added to the wells at various concentrations and incubated for 1-2 hours at room temperature.

  • Washing: The primary antibody solution is removed, and the plate is washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The secondary antibody solution is removed, and the plate is washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark until a color develops.

  • Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength using a microplate reader. The signal intensity indicates the level of binding.

Surface Plasmon Resonance (SPR) for Specificity and Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of molecular interactions.

Objective: To precisely measure the binding affinity (KD) and the association (ka) and dissociation (kd) rates of BI-1808 to TNFR2 and potential off-targets.

Principle: One molecule (the ligand, e.g., TNFR2) is immobilized on a sensor chip. The other molecule (the analyte, e.g., BI-1808) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in response units (RU).

Generalized Protocol:

  • Ligand Immobilization: Recombinant human TNFR2 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Other TNFR superfamily members are immobilized on separate flow cells to test for cross-reactivity.

  • Analyte Injection: A series of concentrations of BI-1808 are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) are monitored in real-time.

  • Regeneration: The sensor surface is regenerated using a specific buffer to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Bio-Layer Interferometry (BLI) for High-Throughput Screening

BLI is another label-free technology that can be used for high-throughput screening of antibody binding and specificity.

Objective: To rapidly screen the binding of BI-1808 against a large panel of proteins to identify potential off-target interactions.

Principle: A biosensor tip is coated with the antibody of interest (BI-1808). The tip is then dipped into wells containing different potential binding partners. Changes in the interference pattern of light reflected from the tip surface indicate binding.

Generalized Protocol:

  • Antibody Immobilization: BI-1808 is loaded onto biosensors (e.g., anti-human IgG Fc capture biosensors).

  • Baseline: A baseline is established by dipping the biosensors into a buffer-containing microplate.

  • Association: The biosensors are moved to a microplate containing a dilution series of the target protein (TNFR2) and a panel of potential off-target proteins.

  • Dissociation: The biosensors are then moved back to the baseline buffer to measure dissociation.

  • Data Analysis: The binding curves are analyzed to determine binding kinetics and affinity.

Signaling Pathways and Experimental Workflows

BI-1808 Mechanism of Action

BI1808_Mechanism Treg Regulatory T cell (Treg) (High TNFR2 expression) CD8 CD8+ T cell (Low TNFR2 expression) Treg->CD8 Suppression TumorCell Tumor Cell CD8->TumorCell Tumor Cell Killing BI1808 BI-1808 BI1808->Treg Binds to TNFR2 BI1808->Treg FcγR-mediated Depletion TNFa TNF-α TNFa->Treg Binding Blocked

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Experimental Workflow for Cross-Reactivity Screening using ELISA

ELISA_Workflow start Start coat Coat microplate wells with potential off-target proteins start->coat wash1 Wash wells coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash wells block->wash2 add_primary Add BI-1808 wash2->add_primary wash3 Wash wells add_primary->wash3 add_secondary Add enzyme-conjugated secondary antibody wash3->add_secondary wash4 Wash wells add_secondary->wash4 add_substrate Add substrate and incubate for color development wash4->add_substrate read Read absorbance add_substrate->read analyze Analyze data for cross-reactivity read->analyze end End analyze->end

Caption: Generalized workflow for ELISA-based cross-reactivity screening.

References

Independent Validation of BI-1808's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer agent BI-1808 with alternative therapeutic strategies. Experimental data is presented to support the analysis of its mechanism of action, alongside detailed methodologies for key experiments.

Executive Summary

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1] Its primary mechanism of action is the blockade of the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[2][3][4] This action leads to a cascade of anti-tumor effects within the tumor microenvironment, primarily through the depletion of regulatory T cells (Tregs) and the subsequent expansion and activation of cytotoxic CD8+ T cells.[2][3][4][5] Clinical trial data has demonstrated BI-1808's potential as both a monotherapy and in combination with other immunotherapies, such as the PD-1 inhibitor pembrolizumab (B1139204).[6][7][8] This guide will delve into the experimental validation of this mechanism and compare it with an alternative anti-TNFR2 agent, BI-1910, and the widely used checkpoint inhibitor, pembrolizumab.

Mechanism of Action of BI-1808

BI-1808's therapeutic effect is centered on its ability to modulate the immune response within the tumor microenvironment. TNFR2 is highly expressed on tumor-associated Tregs, which are immunosuppressive cells that hinder the body's natural anti-tumor immune response.[6]

The proposed signaling pathway for BI-1808's action is as follows:

Figure 1: BI-1808 Signaling Pathway

Comparative Analysis of Therapeutic Agents

This section compares BI-1808 with an alternative anti-TNFR2 antibody, BI-1910, and the PD-1 inhibitor, pembrolizumab.

FeatureBI-1808BI-1910Pembrolizumab (Keytruda®)
Target Tumor Necrosis Factor Receptor 2 (TNFR2)Tumor Necrosis Factor Receptor 2 (TNFR2)Programmed Cell Death Protein 1 (PD-1)
Mechanism of Action Antagonist: Blocks TNF-α binding to TNFR2, leading to FcγR-dependent depletion of Tregs.[3][4]Agonist: Stimulates TNFR2 signaling, enhancing the activation and proliferation of CD4+ and CD8+ T cells.[9]Checkpoint Inhibitor: Blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, restoring T-cell-mediated anti-tumor immunity.[2][5][10][11]
Primary Effect on Immune Cells Depletion of tumor-infiltrating Tregs and expansion of CD8+ T cells.[3][4][5]Activation and proliferation of both CD4+ and CD8+ T cells.[9]Reactivation of exhausted T cells.[2]
Clinical Development Status Phase 2a clinical trials ongoing, both as monotherapy and in combination with pembrolizumab.[6][7][8]Phase 1 clinical trial completed; development currently paused.[12]Approved for the treatment of various cancers.[10][11]

Experimental Data and Protocols

The following sections provide a summary of the experimental data supporting the mechanism of action for each agent and detailed protocols for key experiments.

BI-1808: Experimental Validation

1. In Vivo Anti-Tumor Efficacy

Preclinical studies in immune-competent mouse models have demonstrated that a murine surrogate of BI-1808 exhibits potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[5] In models with partial sensitivity to checkpoint blockade, the combination therapy resulted in complete tumor eradication.[5]

Experimental Protocol: In Vivo Murine Tumor Models

  • Animal Models: Syngeneic tumor models (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are established in immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, BI-1808 surrogate monotherapy, anti-PD-1 monotherapy, and combination therapy. Antibodies are administered intraperitoneally or intravenously at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width^2).

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or show signs of ulceration. Survival is monitored.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (Tregs, CD8+ T cells, etc.).

2. Treg Depletion and CD8+ T Cell Expansion in Patients

A key aspect of BI-1808's mechanism of action is the alteration of the tumor immune landscape. Tumor biopsies from patients treated with BI-1808 have shown a significant reduction in Treg cells and a corresponding increase in the ratio of CD8+ T cells to Tregs.[13]

Experimental Protocol: Immunofluorescence Staining of Tumor Biopsies

  • Biopsy Collection: Tumor biopsies are obtained from patients before and after treatment with BI-1808.

  • Tissue Processing: Biopsies are fixed in formalin and embedded in paraffin (B1166041) (FFPE).

  • Immunofluorescence Staining:

    • FFPE sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate-based buffer.

    • Sections are blocked to prevent non-specific antibody binding.

    • Primary antibodies targeting CD8 (a marker for cytotoxic T cells) and FoxP3 (a marker for Tregs) are applied and incubated overnight.

    • Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

    • Nuclear counterstaining is performed with DAPI.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number of CD8+ and FoxP3+ cells within the tumor area is quantified using image analysis software to determine the CD8+/Treg ratio.

experimental_workflow cluster_patient Patient Journey cluster_lab Laboratory Analysis Patient Patient with Advanced Malignancy Biopsy1 Pre-treatment Tumor Biopsy Patient->Biopsy1 Treatment BI-1808 Treatment Biopsy1->Treatment Staining Immunofluorescence Staining (CD8, FoxP3, DAPI) Biopsy1->Staining Biopsy2 Post-treatment Tumor Biopsy Treatment->Biopsy2 Biopsy2->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis (Quantification of CD8+ and Treg cells) Imaging->Analysis Ratio Calculation of CD8+/Treg Ratio Analysis->Ratio

Figure 2: Experimental Workflow for CD8+/Treg Ratio Analysis
BI-1910: An Alternative Anti-TNFR2 Approach

BI-1910 is a TNFR2 agonist, meaning it stimulates the receptor instead of blocking it.[9] This leads to the activation and expansion of both CD4+ and CD8+ T cells.[9] Preclinical models showed that BI-1910 in combination with an anti-PD-1 antibody had an additive anti-tumor effect.[9]

Experimental Protocol: In Vitro T Cell Activation Assay

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD4+ and CD8+ T cells are then purified.

  • Cell Culture: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide a primary activation signal.

  • Treatment: Increasing concentrations of BI-1910 are added to the cell cultures.

  • Proliferation Assay: T cell proliferation is measured using a dye dilution assay (e.g., CFSE) and analyzed by flow cytometry.

  • Cytokine Analysis: Supernatants from the cell cultures are collected to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.

Pembrolizumab: A Standard of Care Immunotherapy

Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T cells.[14] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, pembrolizumab releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5][11]

Experimental Protocol: PD-1/PD-L1 Blockade Assay

  • Cell Lines: A reporter cell line expressing human PD-1 and an NFAT-responsive luciferase gene is co-cultured with a cell line expressing human PD-L1 and a T-cell receptor (TCR) activator.

  • Treatment: Increasing concentrations of pembrolizumab are added to the co-culture.

  • Mechanism: Engagement of PD-1 by PD-L1 inhibits TCR signaling, resulting in low luciferase activity. Pembrolizumab blocks this interaction, restoring TCR signaling and leading to a dose-dependent increase in luciferase expression.

  • Readout: Luciferase activity is measured using a luminometer.

Conclusion

BI-1808 represents a novel immunotherapeutic approach that targets the tumor microenvironment by depleting immunosuppressive Tregs and promoting the activity of cytotoxic T cells. This mechanism is distinct from that of TNFR2 agonists like BI-1910 and checkpoint inhibitors such as pembrolizumab. The experimental data gathered from preclinical and clinical studies provide a strong validation for the proposed mechanism of action of BI-1808. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting the TNFR2 pathway in oncology. The ongoing clinical trials will continue to provide valuable insights into the efficacy and safety of BI-1808 in various cancer types.

References

Benchmarking BI-1808: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select Cancers.

This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors. The data presented is collated from publicly available clinical trial results and scientific publications, offering a detailed overview for researchers, scientists, and drug development professionals.

Executive Summary

BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the interaction of TNFR2 with its ligand, TNF-α. This mechanism of action is intended to lead to the depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby enhancing the body's anti-tumor immune response. Clinical trial data has shown promising single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient populations. This guide will delve into the specifics of its performance in comparison to other therapeutic agents.

Performance Data in Cutaneous T-Cell Lymphoma (CTCL)

The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial (NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's performance against two approved targeted therapies for this indication: mogamulizumab and brentuximab vedotin.

Metric BI-1808 (Monotherapy) Mogamulizumab Brentuximab Vedotin Physician's Choice (Methotrexate or Bexarotene)
Trial NCT04752826 (Phase 2a)MAVORIC (Phase 3)[1]ALCANZA (Phase 3)[2][3]ALCANZA (Phase 3)[2][3]
Patient Population Relapsed/Refractory CTCLRelapsed/Refractory MF/SSCD30-Expressing MF/pcALCLCD30-Expressing MF/pcALCL
Objective Response Rate (ORR) 46% (6/13 evaluable patients)28%[1][4]56.3%12.5%[3]
Complete Response (CR) 1/13 (Sézary Syndrome patient)Not explicitly stated in summary17.2%[2]1.6%[2]
Partial Response (PR) 5/13 (4 MF, 1 SS)Not explicitly stated in summaryNot explicitly stated in summaryNot explicitly stated in summary
Disease Control Rate (DCR) 92% (12/13 evaluable patients)Not explicitly stated in summaryNot explicitly stated in summaryNot explicitly stated in summary
Progression-Free Survival (PFS) Not yet reported7.7 months[4]16.7 months[2][5]3.5 months[2][5]
Key Adverse Events (Grade ≥3) No Grade 3 or higher related AEs reportedNot detailed in summaryPeripheral Neuropathy (Grade 3: 6 patients)[2]Not detailed in summary

Performance Data in Advanced Solid Tumors

BI-1808 is also being evaluated in patients with various advanced solid malignancies who have progressed on standard therapies. The data is still emerging, but early results show single-agent activity. Below is a summary of available data for BI-1808 and other third-line treatment options for advanced solid tumors. It is important to note that these are not head-to-head comparisons and patient populations may vary across trials.

Metric BI-1808 (Monotherapy) Pembrolizumab (B1139204) (Monotherapy) Regorafenib (B1684635) Trifluridine/Tipiracil (FTD/TPI)
Trial NCT04752826 (Phase 1/2a)KEYNOTE-028 & KEYNOTE-158 (Pooled Analysis)[6]CORRECT & CONCURRECOURSE
Patient Population Advanced Solid Malignancies (heavily pretreated)Extensive-Stage Small Cell Lung Cancer (3rd line or later)[6]Metastatic Colorectal Cancer (mCRC) (3rd line)[7][8]Metastatic Colorectal Cancer (mCRC) (3rd line)
Objective Response Rate (ORR) 1 iPR out of 20 evaluable patients (metastatic GIST)19%[6]~1% (monotherapy)~1.6% (monotherapy)
Disease Control Rate (DCR) 6 patients with Stable Disease (SD)37% (ORR + SD)Not explicitly stated in summaryNot explicitly stated in summary
Overall Survival (OS) Not yet reportedMedian: 7.7 months[6]Median: 6.4 - 8.8 months[7][9]Median: 7.1 months[10]
Progression-Free Survival (PFS) Not yet reportedMedian: 2.0 months[6]Median: 1.9 - 3.2 months[7]Median: 2.0 months
Key Adverse Events (Grade ≥3) No Grade 3/4 related AEs reported in monotherapy armNot detailed in summaryHand-foot skin reaction, fatigue, diarrhea, hypertensionNeutropenia, nausea, vomiting, diarrhea

Experimental Protocols

BI-1808 Phase 1/2a Clinical Trial (NCT04752826)

This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in patients with advanced malignancies who have progressed on standard therapy.[11][12]

  • Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-1808 as a monotherapy and in combination with pembrolizumab.[11][13]

  • Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in specific cohorts, including CTCL and various solid tumors.[13]

  • Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one measurable lesion.[11]

  • Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]

  • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

Signaling Pathways and Mechanisms of Action

BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment. By blocking the binding of TNF-α to TNFR2, BI-1808 is designed to deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic CD8+ T cells, leading to an enhanced anti-tumor immune response.

BI1808_Mechanism cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Treg Treg CD8 T-cell CD8 T-cell Treg->CD8 T-cell Suppresses TNFR2 TNFR2 CD8 T-cell->Tumor Cell Kills APC Antigen Presenting Cell APC->CD8 T-cell Activates TNF-alpha TNF-alpha TNF-alpha->TNFR2 Binds to BI-1808 BI-1808 BI-1808->TNFR2 Blocks TNFR2->Treg Promotes Survival & Proliferation

Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Mogamulizumab Signaling Pathway

Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the destruction of tumor cells.[14][15][16][17]

Mogamulizumab_Mechanism cluster_ImmuneSystem Immune Response Malignant T-cell Malignant T-cell CCR4 CCR4 NK Cell Natural Killer Cell NK Cell->Malignant T-cell Induces ADCC (Cell Death) Mogamulizumab Mogamulizumab Mogamulizumab->NK Cell Recruits & Activates Mogamulizumab->CCR4 Binds to

Caption: Mechanism of action of Mogamulizumab leading to ADCC.

Brentuximab Vedotin Experimental Workflow

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which is often found on the surface of lymphoma cells. The antibody component delivers a potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]

Brentuximab_Workflow cluster_Cellular Cellular Events CD30+ Cancer Cell CD30+ Cancer Cell CD30 CD30 Lysosome Lysosome MMAE MMAE Lysosome->MMAE 3. MMAE Release Microtubules Microtubules Microtubules->CD30+ Cancer Cell 5. Cell Cycle Arrest & Apoptosis Brentuximab Vedotin Brentuximab Vedotin Brentuximab Vedotin->Lysosome 2. Internalization Brentuximab Vedotin->CD30 1. Binds to MMAE->Microtubules 4. Disrupts

Caption: Experimental workflow of Brentuximab Vedotin.

References

A Comparative Guide to BI-1808 and Other Anti-TNFR2 Antibodies for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BI-1808 (formerly OS-1808), a clinical-stage anti-Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, with other notable anti-TNFR2 antibodies in development. This document is intended to serve as a resource for researchers and professionals in the field of immunotherapy and drug development, offering a side-by-side look at the available pre-clinical and clinical data to inform research and development decisions.

BI-1808 is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets TNFR2.[1] Its primary mechanism of action involves blocking the interaction between TNFR2 and its ligand, tumor necrosis factor-alpha (TNF-α).[2][3] This blockade, combined with its FcγR-dependent function, leads to the depletion of tumor-associated regulatory T cells (Tregs) and the expansion of intratumoral CD8+ T cells, thereby promoting an anti-tumor immune response.[2]

Comparative Analysis of Anti-TNFR2 Antibodies

The following table summarizes the key characteristics of BI-1808 and a selection of alternative anti-TNFR2 antibodies. This comparison is based on publicly available data and is intended for informational purposes.

AntibodyTargetMechanism of ActionBinding Affinity (to human TNFR2)Selectivity (over TNFR1)Functional EffectsDeveloper
BI-1808 TNFR2Antagonist / Ligand Blocker, FcγR-dependent Treg depletionNot publicly availableSelective for TNFR2Depletes intratumoral Tregs, expands intratumoral CD8+ T cells.[2]BioInvent
AN3025 TNFR2Antagonist / Competes with TNF-αEC50 = 0.052 nM[4]Does not bind to human TNFR1[4]Enhances T effector cell proliferation and IFNγ production.[4]Adlai Nortye
HFB3-1 & HFB3-14 TNFR2Agonist / Enhances TNF-α bindingSub- to single-digit nM KdDoes not recognize TNFR1[5]Stimulate activated CD4+ and CD8+ T-cells and enhance their proliferation.[5][6]HiFiBiO Therapeutics
BI-1910 TNFR2AgonistNot publicly availableSelective for TNFR2Agonizes T cells, mediates CD4+ and CD8+ T cell activation.[7]BioInvent

Signaling Pathway and Experimental Workflows

To further understand the context of these therapeutic antibodies, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for antibody characterization.

TNFR2_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_treg Treg Signaling cluster_teff Teff Signaling TNFa TNF-α TNFR2_Treg TNFR2 TNFa->TNFR2_Treg TNFR2_Teff TNFR2 TNFa->TNFR2_Teff Treg Regulatory T cell (Treg) (High TNFR2 expression) Teff Effector T cell (Teff) (Low TNFR2 expression) TumorCell Tumor Cell NFkB_Treg NF-κB Pathway TNFR2_Treg->NFkB_Treg Treg_Survival Treg Survival & Suppressive Function NFkB_Treg->Treg_Survival ImmuneSuppression Immune Suppression Treg_Survival->ImmuneSuppression NFkB_Teff NF-κB Pathway TNFR2_Teff->NFkB_Teff Teff_Activation Teff Activation & Proliferation NFkB_Teff->Teff_Activation AntiTumorImmunity Anti-Tumor Immunity Teff_Activation->AntiTumorImmunity BI1808 BI-1808 (Antagonist) BI1808->TNFR2_Treg blocks BI1910 BI-1910 / HFB3 (Agonists) BI1910->TNFR2_Teff activates ImmuneSuppression->TumorCell promotes growth AntiTumorImmunity->TumorCell inhibits growth

Caption: TNFR2 signaling pathway in the tumor microenvironment.

Antibody_Binding_Assay_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_elisa Enzyme-Linked Immunosorbent Assay (ELISA) Immobilize 1. Immobilize recombinant TNFR2 on sensor chip Inject 2. Inject anti-TNFR2 antibody (analyte) at various concentrations Immobilize->Inject Measure 3. Measure association and dissociation rates in real-time Inject->Measure Calculate 4. Calculate Kd (dissociation constant) Measure->Calculate Coat 1. Coat microplate wells with recombinant TNFR2 Block 2. Block non-specific binding sites Coat->Block AddAb 3. Add serial dilutions of anti-TNFR2 antibody Block->AddAb AddSecondary 4. Add enzyme-conjugated secondary antibody AddAb->AddSecondary AddSubstrate 5. Add substrate and measure absorbance AddSecondary->AddSubstrate DetermineEC50 6. Determine EC50 AddSubstrate->DetermineEC50

Caption: Experimental workflow for antibody binding affinity determination.

Experimental Protocols

Determination of Antibody-Antigen Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an anti-TNFR2 antibody to recombinant human TNFR2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human TNFR2 (ligand)

  • Anti-TNFR2 antibody (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant human TNFR2 at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

  • Surface Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the sensor surface.

  • Analyte Binding: Inject a series of concentrations of the anti-TNFR2 antibody over the sensor surface at a constant flow rate. A running buffer injection serves as a blank.

  • Dissociation: After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the antibody from the immobilized TNFR2.

  • Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.

Cell-Based T-cell Proliferation Assay

Objective: To assess the functional effect of anti-TNFR2 antibodies on the proliferation of T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 antibody (for T-cell stimulation)

  • Anti-TNFR2 antibodies (test articles)

  • Isotype control antibody

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • T-cell Isolation: Isolate T-cells from healthy donor PBMCs using a negative selection T-cell isolation kit.

  • Cell Staining: Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Cell Seeding: Wash the coated plate to remove unbound anti-CD3. Seed the labeled T-cells at a density of 1 x 10^5 cells/well.

  • Antibody Treatment: Add serial dilutions of the anti-TNFR2 antibodies, isotype control, or media alone to the respective wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T-cells is measured by the dilution of the cell proliferation dye.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Compare the proliferation induced by the anti-TNFR2 antibodies to the isotype control and media control.

References

Safety Operating Guide

Proper Disposal of OS 1808 (Osmium Tetroxide): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this guide, "OS 1808" is interpreted as Osmium Tetroxide (OsO₄), a highly toxic and volatile substance commonly used in laboratories. Proper handling and disposal are critical to ensure the safety of researchers and the environment.

This document provides essential safety and logistical information for the proper disposal of Osmium Tetroxide. Adherence to these procedural steps is mandatory for all laboratory personnel.

Immediate Safety and Handling Precautions

Osmium Tetroxide is acutely toxic, a severe irritant to the eyes and respiratory tract, and can cause irreversible eye damage, including blindness.[1] It also poses long-term toxicity risks to the liver and kidneys.[1] All handling of Osmium Tetroxide and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles.

Neutralization of Osmium Tetroxide Waste

Prior to disposal, Osmium Tetroxide solutions must be neutralized to reduce their hazardous properties. Two primary methods are recommended:

1. Neutralization with Vegetable Oil:

This method is effective for solutions of Osmium Tetroxide. Corn oil is preferred due to its high percentage of unsaturated bonds.[1][2][3][4]

Parameter Guideline
Neutralizing Agent Vegetable Oil (Corn Oil preferred)[1][2][3][4]
Ratio 2 parts oil to 1 part 2% OsO₄ solution[1][2][3]
Procedure 1. Pour the corn oil into the OsO₄ solution.[1][2][3] 2. Wait for the solution to turn completely black.[1][2][3]
Verification Hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, the OsO₄ is not fully neutralized, and more oil should be added.[1][3][4][5]

2. Neutralization with Sodium Sulfide (B99878) or Sodium Sulfite:

Aqueous solutions contaminated with Osmium Tetroxide can be neutralized by the addition of sodium sulfide or sodium sulfite, which reduces the Osmium Tetroxide to less hazardous forms.[1][3][4][5]

Step-by-Step Disposal Protocol

  • Neutralization: Following one of the methods described above, ensure all Osmium Tetroxide waste is fully neutralized within a chemical fume hood.

  • Waste Collection:

    • Liquids: Collect the neutralized solution in a designated, sealed, and properly labeled hazardous waste container.[5]

    • Solids: All materials contaminated with Osmium Tetroxide, such as pipette tips, gloves, and empty containers, must be collected in a separate, sealable, and puncture-proof container.[1][3] These are considered hazardous waste.

  • Labeling: Affix a hazardous waste label to all waste containers, clearly identifying the contents as "Hazardous Waste: Neutralized Osmium Tetroxide" and listing all components.

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour any Osmium Tetroxide waste, neutralized or not, down the drain. [1]

Experimental Workflow for Osmium Tetroxide Disposal

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in a Certified Chemical Fume Hood ppe->hood choose_method Choose Neutralization Method hood->choose_method oil_method Add Corn Oil (2:1 ratio to 2% OsO4 soln) choose_method->oil_method Oil sulfite_method Add Sodium Sulfide/ Sulfite Solution choose_method->sulfite_method Aqueous verify Verify Complete Neutralization oil_method->verify sulfite_method->verify black_oil Solution is Completely Black verify->black_oil Visual filter_test Corn Oil-Soaked Filter Paper Test verify->filter_test Test collect_liquid Collect Neutralized Liquid Waste black_oil->collect_liquid filter_test->oil_method Re-treat if positive filter_test->collect_liquid If negative label_waste Label Waste Containers collect_liquid->label_waste collect_solid Collect Contaminated Solid Waste collect_solid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe neutralization and disposal of Osmium Tetroxide waste.

Logical Relationship of Safety Requirements

cluster_hazard Core Hazard cluster_controls Control Measures cluster_procedure Safe Procedure cluster_outcome Desired Outcome oso4 Osmium Tetroxide (this compound) engineering Engineering Controls (Fume Hood) oso4->engineering necessitates admin Administrative Controls (SOPs, Training) oso4->admin necessitates ppe Personal Protective Equipment (Gloves, Goggles) oso4->ppe necessitates neutralization Neutralization engineering->neutralization admin->neutralization ppe->neutralization disposal Proper Disposal neutralization->disposal safety Personnel & Environmental Safety disposal->safety

Caption: Hierarchy of controls for managing Osmium Tetroxide hazards.

References

Essential Safety and Handling Protocols for OS 1808 (Presumed to be Osmium Tetroxide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "OS 1808" does not correspond to a standard chemical name or CAS number. The following safety and handling information is provided for Osmium Tetroxide (OsO₄), a highly toxic and volatile crystalline solid, which may be designated by an internal identifier such as "this compound" in a laboratory or industrial setting. Researchers, scientists, and drug development professionals must first positively identify the chemical they are handling before proceeding with any operations.

Osmium Tetroxide is a potent oxidizing agent that is highly toxic upon inhalation, ingestion, or skin contact.[1][2][3] It can cause severe irritation to the eyes, skin, and respiratory tract, with exposure potentially leading to pulmonary edema, blindness, and other serious health effects.[1][3] All handling of this substance must be conducted with stringent safety measures in place.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to Osmium Tetroxide. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications and Usage Guidelines
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face.
Hands Double Nitrile GlovesWear two pairs of nitrile gloves. Latex gloves are not suitable.[1][2] Change gloves frequently, especially if contaminated, torn, or punctured.
Body Laboratory CoatA buttoned lab coat should be worn at all times. Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing.
Respiratory NIOSH-Approved RespiratorA full-face respirator with appropriate cartridges for osmium tetroxide vapor should be used, especially when working with the solid form or concentrated solutions.

Handling and Storage Procedures

All work with Osmium Tetroxide must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][2][4]

Operational Plan:

  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[2][4]

  • Containment: Line the work surface within the fume hood with plastic-backed absorbent pads to contain any potential spills.[5]

  • Weighing: If working with the solid form, it is preferable to purchase pre-weighed ampules to avoid generating dust. If weighing is necessary, it must be done with extreme care inside the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the Osmium Tetroxide to the solvent while stirring within the fume hood.

  • Post-Handling: After completion of work, decontaminate all surfaces and equipment.

Storage Plan:

Storage ConditionRequirement
Container Store in the original, tightly sealed container.
Secondary Containment Place the primary container within a compatible, unbreakable, and sealed secondary container.[4][5]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as organic materials, reducing agents, and acids.[3] The storage area should be clearly labeled with a warning sign indicating the presence of Osmium Tetroxide.
Security Store in a locked cabinet or refrigerator to restrict access to authorized personnel only.[1][5]

Disposal Plan

All waste contaminated with Osmium Tetroxide is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with corn oil or a solution of sodium sulfite (B76179) or sodium sulfide, which reduces osmium tetroxide to a less hazardous form.[2][5]

Disposal Workflow:

G Osmium Tetroxide Waste Disposal Workflow start Waste Generation solid_waste Solid Waste (Gloves, Pads) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste decontaminate Decontaminate Glassware (Corn Oil / Sodium Sulfite) start->decontaminate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate->collect_liquid seal_containers Seal Waste Containers collect_solid->seal_containers collect_liquid->seal_containers store_waste Store in Designated Hazardous Waste Area seal_containers->store_waste request_pickup Request Hazardous Waste Pickup store_waste->request_pickup end Proper Disposal request_pickup->end

Osmium Tetroxide Waste Disposal Workflow

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Secure: Prevent entry to the contaminated area.

  • Cleanup: Only personnel trained in hazardous spill cleanup should proceed. For small spills, use a commercial spill kit or absorbent material soaked in corn oil or sodium sulfite solution to neutralize and contain the spill.[2]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling Osmium Tetroxide and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OS 1808
Reactant of Route 2
Reactant of Route 2
OS 1808

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.